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  • Product: 2-chloro-N-(4-fluorophenyl)propanamide
  • CAS: 21262-04-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Chloro-N-(4-fluorophenyl)propanamide

Abstract This whitepaper provides an in-depth technical analysis of 2-chloro-N-(4-fluorophenyl)propanamide (CAS: 21262-04-4), a highly versatile α-chloro amide intermediate critical to modern medicinal chemistry. Designe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides an in-depth technical analysis of 2-chloro-N-(4-fluorophenyl)propanamide (CAS: 21262-04-4), a highly versatile α-chloro amide intermediate critical to modern medicinal chemistry. Designed for researchers and drug development professionals, this guide explores the compound's structural rationale, physicochemical properties, and step-by-step synthetic methodologies, emphasizing its role as a precursor for voltage-gated sodium channel (NaV) blockers and other active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of the Scaffold

In rational drug design, the selection of bifunctional building blocks dictates both the synthetic efficiency and the pharmacokinetic viability of the final API. 2-Chloro-N-(4-fluorophenyl)propanamide represents a privileged scaffold that integrates three distinct functional domains:

  • The 4-Fluorophenyl Ring: Introduces metabolic stability.

  • The Amide Linkage: Provides essential hydrogen bond donor/acceptor capabilities.

  • The α-Chloro Motif: Serves as a highly reactive electrophilic center.

This combination makes it an ideal precursor for synthesizing lidocaine-like local anesthetics and antiarrhythmic agents via nucleophilic substitution (SN2) pathways [1].

Physicochemical Properties & Molecular Descriptors

Understanding the baseline physicochemical properties of 2-chloro-N-(4-fluorophenyl)propanamide is essential for optimizing reaction conditions and predicting its behavior in biological assays. The data below is consolidated from authoritative chemical databases [2, 3].

PropertyValueClinical / Synthetic Significance
CAS Registry Number 21262-04-4Unique identifier for regulatory tracking and sourcing.
Molecular Formula C9H9ClFNOEstablishes baseline atomic composition.
Molecular Weight 201.63 g/mol Low MW ensures downstream APIs remain within Lipinski's Rule of 5 limits.
Melting Point 105.5 - 108 °CSolid state at RT facilitates purification via recrystallization.
Density ~1.300 g/cm³ (Predicted)Relevant for volumetric scaling in continuous flow setups.
Polar Surface Area (PSA) 29.1 ŲLow PSA indicates excellent membrane permeability potential for derived APIs.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The utility of 2-chloro-N-(4-fluorophenyl)propanamide lies in the synergistic effects of its functional groups.

  • Metabolic Shielding via Fluorination: The substitution of hydrogen with fluorine at the para-position of the phenyl ring is a classic bioisosteric strategy. The highly electronegative fluorine atom blocks cytochrome P450 (CYP450)-mediated para-hydroxylation, significantly extending the biological half-life of downstream drug candidates.

  • Electrophilic Activation: The α-carbon is flanked by a chlorine atom and a carbonyl group. The carbonyl oxygen withdraws electron density via both inductive and resonance effects, rendering the α-carbon highly susceptible to nucleophilic attack. Furthermore, the adjacent π-system of the carbonyl group lowers the activation energy of the SN2 transition state through orbital overlap [4].

SAR_Logic Core 2-Chloro-N-(4-fluorophenyl)propanamide F_group 4-Fluoro Motif Blocks CYP450 oxidation Increases lipophilicity Core->F_group Amide Amide Linkage H-bond donor/acceptor Metabolic stability Core->Amide Alpha_Cl α-Chloro Group Highly reactive electrophile SN2 displacement site Core->Alpha_Cl

Figure 1: Structure-Activity Relationship (SAR) logic and modular functionalization sites.

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the synthesis of 2-chloro-N-(4-fluorophenyl)propanamide must be executed under strictly controlled conditions. The following protocol utilizes the acylation of 4-fluoroaniline with 2-chloropropanoyl chloride.

SyntheticWorkflow A 4-Fluoroaniline (Nucleophile) C Reaction Medium DCM, Et3N, 0°C -> RT A->C B 2-Chloropropanoyl Chloride (Acylating Agent) B->C D 2-Chloro-N-(4-fluorophenyl)propanamide (Target Intermediate) C->D Acylation F α-Amino Amide API (Lidocaine Analog) D->F SN2 E Secondary Amine (e.g., Diethylamine) E->F

Figure 2: Synthetic workflow from primary precursors to α-amino amide API scaffolds.

Protocol 1: Synthesis of the α-Chloro Amide Scaffold

Causality & Rationale: The reaction is performed at 0 °C to suppress the competitive formation of ketenes from the acyl chloride and to prevent double acylation. Triethylamine (Et₃N) is employed as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of 4-fluoroaniline, which would otherwise deactivate the nucleophile and stall the reaction.

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve 4-fluoroaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (1.2 equiv, 12 mmol) to the solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

  • Acylation: Dissolve 2-chloropropanoyl chloride (1.1 equiv, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel. Crucial: Dropwise addition prevents localized exothermic spikes.

  • Validation (TLC Tracking): After 2 hours of stirring at room temperature, sample the reaction. Run a Thin-Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (3:1). The disappearance of the 4-fluoroaniline spot (visualized under 254 nm UV and ninhydrin stain) validates reaction completion.

  • Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃ to neutralize residual acid. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (30 mL) to remove unreacted aniline and Et₃N, followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol/water to yield pure 2-chloro-N-(4-fluorophenyl)propanamide as a white crystalline solid.

Downstream Application: SN2 Amination

The primary utility of this compound is its conversion into α-amino amides, mimicking the structural logic of established anesthetics [1].

Protocol 2: Synthesis of a Lidocaine Analog

Causality & Rationale: The SN2 displacement of the α-chloride requires a strong nucleophile (e.g., diethylamine). Because the amine acts as both the nucleophile and the acid scavenger (for the generated HCl), an excess (at least 2.5 equivalents) is required unless an auxiliary base (like K₂CO₃) is used.

  • Reaction Setup: Dissolve 2-chloro-N-(4-fluorophenyl)propanamide (1.0 equiv, 5 mmol) in toluene (20 mL).

  • Amination: Add diethylamine (3.0 equiv, 15 mmol).

  • Heating: Reflux the mixture at 110 °C for 8-12 hours. Toluene is chosen for its high boiling point, which provides the thermal energy necessary to overcome the SN2 activation barrier.

  • Validation: Monitor via TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Cool to room temperature, filter off the precipitated diethylamine hydrochloride salts, and concentrate the filtrate. Purify the resulting α-amino amide via acid-base extraction or silica gel chromatography.

Safety, Handling, and Storage

As an alkylating agent, 2-chloro-N-(4-fluorophenyl)propanamide must be handled with rigorous safety protocols. According to standardized safety data [2, 5]:

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (strong bases, strong oxidizing agents). Keep containers tightly closed to prevent moisture-induced hydrolysis of the α-chloro group.

References

Exploratory

2-chloro-N-(4-fluorophenyl)propanamide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-chloro-N-(4-fluorophenyl)propanamide in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-chloro-N-(4-fluorophenyl)propanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2-chloro-N-(4-fluorophenyl)propanamide in organic solvents. While specific experimental solubility data for this compound is not extensively published, this document serves as a foundational resource for researchers. It outlines the critical physicochemical properties of the molecule, details the industry-standard experimental protocols for solubility determination, and explains the underlying scientific principles that govern its behavior in various solvent systems. This guide is intended to empower researchers to generate reliable and reproducible solubility data, a critical parameter in drug discovery and development.

Introduction to 2-chloro-N-(4-fluorophenyl)propanamide

2-chloro-N-(4-fluorophenyl)propanamide is a halogenated secondary amide with the chemical formula C₉H₉ClFNO and a molecular weight of approximately 201.63 g/mol .[1] Its structure, featuring a chiral center, an amide linkage, a fluorinated phenyl ring, and a chlorinated alkyl chain, suggests a molecule with moderate polarity and the potential for specific intermolecular interactions. Understanding its solubility is paramount for applications in medicinal chemistry, process chemistry, and formulation science, as solubility directly impacts bioavailability, reaction kinetics, and purification strategies.[2][3]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₉ClFNO[1]
Molecular Weight201.63 g/mol
AppearanceSolid (predicted)General knowledge
Key Structural FeaturesAmide group, Phenyl ring, Fluorine, Chlorine[1]

Principles of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure. For 2-chloro-N-(4-fluorophenyl)propanamide, its solubility in a given organic solvent will be governed by the interplay of several factors:

  • "Like Dissolves Like": This principle suggests that solutes are most soluble in solvents with similar polarity. The amide group in the target molecule is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The fluorophenyl group contributes to its aromatic character and can participate in π-π stacking interactions. The chloro-alkane portion is more nonpolar. Therefore, its solubility will be highest in solvents that can effectively solvate these different moieties.

  • Hydrogen Bonding: The ability of the amide group to form hydrogen bonds is a critical determinant of its solubility. Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, while aprotic polar solvents (e.g., DMSO, DMF) are primarily hydrogen bond acceptors.

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined empirically for each solvent-solute system.[4]

  • Crystalline Structure: The crystal lattice energy of the solid solute must be overcome by the energy of solvation. Polymorphs, or different crystalline forms of the same compound, can exhibit different solubilities.[5]

Experimental Determination of Thermodynamic Solubility

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method .[2] This method ensures that the solvent is fully saturated with the solute and that all solid forms have reached their most stable state.

Saturation Shake-Flask (SSF) Protocol

This protocol outlines the steps to determine the solubility of 2-chloro-N-(4-fluorophenyl)propanamide in a selection of organic solvents.

Materials:

  • 2-chloro-N-(4-fluorophenyl)propanamide (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, dimethyl sulfoxide)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-chloro-N-(4-fluorophenyl)propanamide to a vial containing a known volume of the selected organic solvent. An excess of solid is crucial to ensure that equilibrium is reached with undissolved solid present.[6]

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).[2]

    • Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[5] It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[2]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.[2]

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is recommended to filter the supernatant through a 0.22 µm syringe filter.[5]

    • Perform a precise dilution of the collected supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using accurately weighed standards of 2-chloro-N-(4-fluorophenyl)propanamide of known concentrations.[6]

    • Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in units such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Agitate at constant temperature (24-72 hours) A->B Start Equilibration C Centrifuge to pellet solid B->C End Equilibration D Filter supernatant (0.22 µm) C->D Collect Supernatant E Dilute sample D->E Prepare for Analysis F Quantify via HPLC/LC-MS E->F Analyze G Calculate solubility F->G Final Calculation G cluster_solute 2-chloro-N-(4-fluorophenyl)propanamide cluster_solvents Solvent Types Solute Amide Group (N-H, C=O) Fluorophenyl Group Chloro-alkyl Chain Protic Polar Protic (e.g., Methanol) - H-bond donor & acceptor Solute:f0->Protic Strong H-bonding Aprotic Polar Aprotic (e.g., DMSO) - H-bond acceptor Solute:f0->Aprotic H-bonding Nonpolar Nonpolar (e.g., Toluene) - van der Waals forces Solute:f1->Nonpolar π-π stacking Solute:f2->Nonpolar Dispersion forces

Caption: Key intermolecular interactions influencing solubility.

Conclusion

This technical guide provides a robust framework for researchers to approach the determination of the solubility of 2-chloro-N-(4-fluorophenyl)propanamide in organic solvents. By adhering to the principles of thermodynamic equilibrium and employing the validated Saturation Shake-Flask method, reliable and accurate data can be generated. This information is critical for informed decision-making in drug development, from early-stage discovery to final formulation. While pre-existing data is sparse, the methodologies outlined herein provide a clear path forward for the comprehensive characterization of this compound's solubility profile.

References

  • Summary of solubility measurement protocols of each company before harmonization. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMiTE0urtHQa0sImrYjpO1P_y4AMfcc4EWI0w83GlZxNxH8vfoOoZBwLmHJfFpdPFtq0REVVGK6z4Rkq4QzEVvldNwT89uBD9ydn3bqPCnrhv_g1YC9sBRTqUATLzWKpZNu3-6TkS4F9b3lDMjXnA5s715vMi3xpaea51Qe0NSyEvFbRIB8JsiZU6HWj1yfxJ3f1p2I6FG-XNZZ6MbcHGy70ylE8kdSivAFV-v4dZy3WLxeTwNELaajDM5RoXJ5A==]
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8hUpKVdLN2SejgyUlz2YfZgOwpGvBiVzKsr4cWEF05sZWIPGhECCOQ_FuybO0iFGDH0UO3lhSxTDqwybPH9dAljWPHycF2YfRMLMsSw_tyVsFQRFh0Vjy6zVkeHLgGfmxI6ZOueHLasoFEAlIOxCE9OM1XL0LOe8WM2Cd67C8UKmy71NY_X_FCusaP00g0HJl73hl7fKpzml16cUJGNBCBrZC-dmePeIpuyPt2dQ=]
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_m_Noj618Qnv2O0PjbgMwIB7JhHMUSS0GUYSrE6scq-amCVwW5dYRfwrpc6L8bHql36D-sNIHSOplOznD_Ofh2vUPVjpKHUiS32fOG8bASyej39IKn83ZEI7z8Oolccxf1MZTd86dS8l0mxxWwVll71RYjA==]
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJLozK97OxQGkH6l3VyglaidSE1kZBuNQh4e5hIgl6HD83H1zd27UC_duqfgMtWZPK0d4FkDyaCNzwxVj32rAvS8_0STxO7nX7T9QG9P2Uz5NH1m0IJpQ-99pcT9GxkFVgCHgnQhAGxVhW46iQGrPEilh2WWHqAP_LGELpmSiVuzTJaFfMV0bSoh2JIPM7RB4BBQ5gU1TZFOAdN9ktyvW0mSadJo8Pw9Nz8INzsmnWvb4bo6ICKIHz7alq_jQfrpJDfg0lc15sDQ4_IlN1nlEFBuKQE2ZuTYWL2omSq1Q78kB1O8AsKNF_ZJED3XIEZhIZdw==]
  • 2-Chloro-N-(4-fluorophenyl)propanamide | 21262-04-4 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5RCNbDg2l4_zxVZElc2saY3_91JxvFyn-7f37zCgMauIO55bE94v8liJB-XYXwCafZ8pvkTQBvjDAOQff7-Sf-f3E-Ni1xz3ekjwI82FIw2_YM3-WXvY1t9btbuHU-3VZXmVF4CK3N70M2FXcwOX6j_EQRmq_1HZ4Qrjz9zKS7qs2cOSDklckalTjSCw=]
  • Propanamide, N-(4-fluorophenyl)-2-chloro- - the NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGN2tE1uPMRD3qXJScZe378pGmxfg8ihSD27jjMuxpfx20Dszy1EirFG6rbWvp68JL27FmhJBCLHx4Ym1CfZy5KeNWP5LNnoVKvyMsBYaC2_OzQh-JCPUOVr-o5Y_gRWTBJUT97nNLsL822tCTffMBn5Iez4o=]
  • Determination and correlation of solubility and solution thermodynamics of 4-aminobenzenesulfonamide in five binary solvent mixtures from 278.15 to 318.15 K - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt0V-3Jy8JgZSPcMygdwIrsoXW-8hJJwmk9V0MnYf1TDPViduHz9XtC05FHDJtP4w9MHa34fAJnh0Gas-erfs7dI1ExdASQE4Yz4tLjye_Q1q9ajLHwEAG_JjU2CUS-EumkDhyir_sXkZxFDHAjHfcDv7R-KYws7ZxG42nP-Df8x1jKzAE_fhVOPDG6yYSRL1SMH2YA4ustV2cEOzTZtTQMU3fFqjNFTuYcAB7mKZcPqZ8ntDCDsgkUOsRCR8SZ3vfcxdNoJgr85go_XsaBbMLPTbs9DTYjoov7R-QXogbAvHBbAGeZEsXvwMavBrCDcBLhIu14y_Yvwh6F-iXs4nDsRjS9VKan581]

Sources

Foundational

A Technical Guide to the Thermodynamic Properties of 2-chloro-N-(4-fluorophenyl)propanamide: From Experimental Determination to Practical Application

This guide provides a comprehensive technical overview of the essential thermodynamic properties of the compound 2-chloro-N-(4-fluorophenyl)propanamide. Designed for researchers, chemists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the essential thermodynamic properties of the compound 2-chloro-N-(4-fluorophenyl)propanamide. Designed for researchers, chemists, and professionals in drug development and materials science, this document moves beyond a simple data sheet. It details the critical experimental methodologies required to determine these properties, explains the scientific reasoning behind procedural choices, and discusses the practical implications of the data for process safety, chemical synthesis, and formulation stability. While specific experimental data for this compound is not extensively published, this guide establishes a robust framework for its determination and interpretation based on well-established principles and data from analogous structures.

Introduction: The Significance of Thermodynamic Characterization

2-chloro-N-(4-fluorophenyl)propanamide (C₉H₉ClFNO, M.W. 201.63) is a halogenated amide.[1] Compounds of this class are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the N-acyl aniline scaffold is a common pharmacophore.[2][3] The thermodynamic properties of such a molecule are not mere physical constants; they are fundamental descriptors that govern its behavior.

A thorough understanding of properties such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp) is critical for:

  • Process Safety and Hazard Analysis: Exothermic decomposition or runaway reactions are significant risks in chemical manufacturing. Thermodynamic data are essential for defining safe operating temperatures and pressures.[4][5]

  • Reaction Optimization: The feasibility and potential yield of a chemical reaction are dictated by thermodynamics. Knowing the energy of the starting materials and products allows for the prediction of reaction enthalpies.

  • Polymorph and Crystal Form Screening: In drug development, different crystal forms (polymorphs) of an active pharmaceutical ingredient (API) have distinct thermodynamic stabilities, which directly impact solubility, bioavailability, and shelf-life. Techniques like Differential Scanning Calorimetry (DSC) are central to identifying and characterizing these forms.[6]

  • Computational Modeling: Experimental data provides the benchmark for validating and refining computational chemistry models (e.g., Density Functional Theory), which can then be used to predict properties for new, related molecules, accelerating research and development.[7]

Core Thermodynamic Properties: A Theoretical Framework

Before detailing the experimental determination, it is crucial to define the core properties of interest:

PropertySymbolDescriptionSignificance in Application
Standard Enthalpy of Formation ΔfH°The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.A fundamental value for calculating the enthalpy change of any reaction involving the compound. Essential for safety assessments.
Heat Capacity CpThe amount of heat required to raise the temperature of a substance by one degree. It can be temperature-dependent.Crucial for heat-transfer calculations in chemical reactors and for understanding how a substance stores thermal energy.[6]
Enthalpy of Fusion ΔfusHThe heat absorbed by the substance as it transitions from a solid to a liquid at its melting point.Key parameter in characterizing the melting process, purity analysis, and understanding crystal lattice energy.[8]
Thermal Stability TdThe temperature at which the compound begins to chemically decompose.Defines the upper limit for processing, handling, and storage to avoid degradation and hazardous byproducts.[9]

Experimental Determination: Protocols and Scientific Rationale

The following sections provide detailed, self-validating protocols for determining the key thermodynamic properties of 2-chloro-N-(4-fluorophenyl)propanamide.

Thermal Transitions and Heat Capacity by Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for thermal analysis. It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] This allows for the precise determination of melting points, glass transitions, and enthalpies of phase changes.[2][6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of 2-chloro-N-(4-fluorophenyl)propanamide into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events are true phase transitions, not reactions with air.[10]

  • Temperature Program (Heat-Cool-Heat):

    • Segment 1 (Initial Heating): Equilibrate the sample at a sub-ambient temperature (e.g., 0°C) and then heat at a controlled rate (e.g., 10 K/min) to a temperature well above the expected melting point. This first scan reveals the melting behavior and any other transitions of the initial material.[9]

    • Segment 2 (Controlled Cooling): Cool the sample at a controlled rate (e.g., 10 K/min) back to the starting temperature. This step provides information on crystallization behavior.

    • Segment 3 (Second Heating): Reheat the sample at the same rate as the first heating scan. Causality: This second scan is critical for characterizing the amorphous or crystalline nature of the material after a defined thermal history. It helps to identify glass transitions (Tg) and distinguishes reversible from irreversible events.

  • Data Analysis:

    • Melting Point (T_m): Determined as the onset or peak temperature of the endothermic melting peak.

    • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak.

    • Heat Capacity (Cp): Determined by analyzing the shift in the baseline of the DSC curve. Modern DSC instruments can perform this measurement directly.[6]

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis P1 Weigh 3-5 mg Sample P2 Seal in Al Pan P1->P2 D1 Load Sample & Ref P2->D1 D2 Purge with N2 D1->D2 D3 Heat-Cool-Heat Cycle (10 K/min) D2->D3 A1 Determine Tm & ΔHfus (from 1st Heat) D3->A1 A2 Determine Tg (from 2nd Heat) A1->A2 A3 Calculate Cp A2->A3

Caption: Workflow for DSC analysis.

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to analyze the composition of materials.[9]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Atmosphere: Run the experiment under a dynamic nitrogen atmosphere (e.g., 50 mL/min). Causality: As with DSC, an inert atmosphere ensures that the observed mass loss is due to thermal decomposition, not oxidation.

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a linear heating rate of 10 K/min.

  • Data Analysis: The onset temperature of mass loss is taken as the decomposition temperature (Td). The resulting TGA curve provides a profile of the material's thermal stability. For chloroacetanilide compounds, decomposition often generates hazardous gases like hydrogen chloride and nitrogen oxides.[4][5][11]

Diagram: TGA Experimental Workflow

TGA_Workflow Prep Weigh 5-10 mg Sample into TGA Pan Load Load Pan onto Microbalance Prep->Load Purge Purge with N2 Atmosphere Load->Purge Heat Ramp Temperature (e.g., 10 K/min to 600°C) Purge->Heat Analyze Record Mass Loss vs. Temp Heat->Analyze Result Determine Onset of Decomposition (Td) Analyze->Result

Caption: Workflow for TGA analysis.

Enthalpy of Formation by Combustion Calorimetry

Combustion calorimetry is the gold-standard method for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The sample is completely combusted in a high-pressure oxygen environment, and the heat released is precisely measured.[12]

Special Considerations for Halogenated Compounds: The combustion of chlorine-containing compounds requires special procedures. The final products are not just CO₂, H₂O, and N₂, but also a mixture of HCl, Cl₂, and oxyacids in the aqueous phase. To ensure a well-defined final state, a reducing solution (like arsenious oxide) is often added to the bomb to convert all chlorine species into chloride ions (Cl⁻).[13]

Experimental Protocol:

  • Sample Preparation: A pellet of the sample (approx. 1 g) is weighed accurately. A fuse wire (e.g., platinum) is placed in contact with the pellet.

  • Bomb Preparation: A specific volume of a reducing solution is added to the bottom of the combustion bomb (the "bomb calorimeter").

  • Assembly and Pressurization: The sample holder is placed in the bomb, which is then sealed and pressurized with high-purity oxygen (e.g., to 30 atm).

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in a well-insulated calorimeter vessel.

  • Ignition and Data Collection: The sample is ignited via the fuse wire. The temperature of the water is monitored with high precision (to 10⁻⁴ K) until it reaches a maximum and begins to cool.

  • Post-Combustion Analysis: The contents of the bomb are analyzed to confirm complete combustion and to quantify the amount of nitric acid and hydrochloric acid formed.

  • Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter system, after correcting for the heat from the fuse wire, nitric acid formation, and other side reactions. The standard enthalpy of formation is then derived using Hess's Law.

Combustion_Logic

Sources

Exploratory

Comprehensive Technical Guide on 2-Chloro-N-(4-fluorophenyl)propanamide: Properties, Synthesis, and Applications

Executive Summary As a Senior Application Scientist in synthetic and medicinal chemistry, I frequently encounter alpha-chloro amides as critical building blocks for advanced Active Pharmaceutical Ingredients (APIs) and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in synthetic and medicinal chemistry, I frequently encounter alpha-chloro amides as critical building blocks for advanced Active Pharmaceutical Ingredients (APIs) and agrochemicals. 2-Chloro-N-(4-fluorophenyl)propanamide is a highly versatile electrophilic intermediate. Its structural architecture—combining a metabolically robust fluorinated aromatic ring with a highly reactive alpha-chloro moiety—makes it an ideal precursor for SN​2 amination and thioetherification workflows.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a field-proven and self-validating synthetic protocol, and mechanistic insights governing its reactivity.

Core Chemical Identity & Identifiers

Accurate identification is the first step in any rigorous chemical workflow. The table below consolidates the critical identifiers and physicochemical properties of 2-chloro-N-(4-fluorophenyl)propanamide.

Table 1: Chemical Identifiers & Physicochemical Properties

PropertyValue
Chemical Name 2-chloro-N-(4-fluorophenyl)propanamide
CAS Registry Number 21262-04-4[1]
PubChem CID 532266[2]
Molecular Formula C 9​ H 9​ ClFNO[1]
Molecular Weight 201.63 g/mol [1]
Exact Mass 201.036 Da[1]
InChIKey WIDIGWZTSCBRNS-UHFFFAOYSA-N[1]
Melting Point 105.5 - 108.0 °C[1]

Structural and Mechanistic Insights

The utility of 2-chloro-N-(4-fluorophenyl)propanamide stems from two distinct structural features:

  • The 4-Fluorophenyl Ring (Metabolic Shielding): In drug development, the para-position of a phenyl ring is highly susceptible to cytochrome P450-mediated oxidation. The incorporation of a fluorine atom at this position acts as a bioisostere for hydrogen. Due to the high strength of the C-F bond, it effectively blocks para-hydroxylation, thereby increasing the biological half-life of downstream APIs [3].

  • The α -Chloro Amide Motif (Electrophilic Hub): The chlorine atom is positioned on the alpha-carbon adjacent to the amide carbonyl. The electron-withdrawing nature of the carbonyl group significantly lowers the energy of the C-Cl σ∗ antibonding orbital. This stereoelectronic effect dramatically enhances the electrophilicity of the alpha-carbon, priming it for rapid nucleophilic substitution ( SN​2 ) [4].

MechanisticPathway Nuc Nucleophile (Amine/Thiol) AlphaC Electrophilic α-Carbon (LUMO lowered by C=O) Nuc->AlphaC Backside Attack TS Trigonal Bipyramidal Transition State AlphaC->TS C-Cl Bond Breaking Prod Substituted Amide + Chloride Leaving Group TS->Prod Inversion of Configuration

Fig 1: Mechanistic SN2 pathway detailing the nucleophilic substitution at the alpha-carbon.

Synthetic Methodology: A Self-Validating Protocol

To ensure high purity and yield, the synthesis of 2-chloro-N-(4-fluorophenyl)propanamide must be tightly controlled. The following protocol details the N-acylation of 4-fluoroaniline. I have designed this workflow to be a self-validating system , where each step includes a built-in mechanistic check to guarantee success.

Step-by-Step Workflow

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • Action: Dissolve 1.0 eq of 4-fluoroaniline and 1.2 eq of Triethylamine (TEA) in anhydrous Dichloromethane (DCM) under a Nitrogen ( N2​ ) atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Causality: The N2​ atmosphere prevents the premature hydrolysis of the moisture-sensitive acyl chloride. Cooling to 0 °C suppresses the exothermic runaway of the acylation reaction and prevents unwanted SN​2 displacement of the alpha-chloride by the aniline nucleophile.

Step 2: Electrophile Addition

  • Action: Add 1.1 eq of 2-chloropropionyl chloride dropwise over 30 minutes.

  • Causality: Dropwise addition maintains a low localized concentration of the highly reactive electrophile. This kinetic control ensures exclusive N-acylation (chemoselectivity) and prevents double acylation of the nitrogen atom.

Step 3: Reaction Maturation & In-Process Validation

  • Action: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the 4-fluoroaniline spot via Thin Layer Chromatography (TLC) or LC-MS.

  • Validation: This analytical checkpoint makes the protocol self-validating. The reaction is only advanced to workup when data confirms the complete consumption of the limiting reagent, ensuring maximum yield and minimizing separation difficulties during downstream purification.

Step 4: Quenching & Phase Separation

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Separate the organic DCM layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Causality & Validation: NaHCO3​ serves a dual purpose: it neutralizes the HCl byproduct (releasing CO2​ gas as a visual confirmation of the quench) and hydrolyzes any unreacted 2-chloropropionyl chloride into a water-soluble carboxylate. This guarantees that the isolated organic phase is completely free of reactive electrophilic impurities.

Step 5: Concentration & Purification

  • Action: Concentrate under reduced pressure and recrystallize the crude solid from an ethanol/water mixture.

  • Causality: Recrystallization leverages the differential solubility of the target amide and trace impurities, yielding a highly pure crystalline solid with a sharp melting point of 105.5-108 °C[1].

Downstream Applications & Reactivity

Once synthesized, 2-chloro-N-(4-fluorophenyl)propanamide serves as a foundational node for generating complex pharmacophores. Its primary downstream application is the synthesis of amino-amide derivatives . By reacting this compound with secondary amines (e.g., diethylamine or piperidine), chemists can rapidly generate libraries of compounds structurally analogous to local anesthetics (like lidocaine) or class Ib anti-arrhythmic agents.

SynthesisWorkflow A 4-Fluoroaniline (Nucleophile) C 2-Chloro-N-(4-fluorophenyl)propanamide CAS: 21262-04-4 A->C N-Acylation (0°C, DCM, TEA) B 2-Chloropropionyl Chloride (Electrophile) B->C N-Acylation (0°C, DCM, TEA) D S_N2 Amination (e.g., Diethylamine) C->D Electrophilic α-Carbon E Amino-Amide Derivative (API Pharmacophore) D->E Downstream Processing

Fig 2: Synthetic workflow and downstream SN2 reactivity of 2-chloro-N-(4-fluorophenyl)propanamide.

Analytical Characterization

To verify the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Below is the expected 1 H NMR profile for 2-chloro-N-(4-fluorophenyl)propanamide in CDCl3​ .

Table 2: Expected 1 H NMR Characterization Data

NucleusShift ( δ , ppm)MultiplicityIntegrationStructural Assignment
1 H~1.7Doublet (d)3H-CH 3​ (C3 methyl group)
1 H~4.5Quartet (q)1H-CH-Cl (C2 alpha-carbon)
1 H~7.0 - 7.5Multiplet (m)4HAromatic protons (split by F)
1 H~8.0Broad Singlet (br s)1H-NH- (Amide proton)

Note: The exact chemical shifts may vary slightly based on concentration and exact solvent calibration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 532266, 2-Chloro-N-(4-fluorophenyl)propanamide". PubChem. URL:[Link] (Referenced for CID[2])

  • Foye, W. O., Lemke, T. L., & Williams, D. A. "Foye's Principles of Medicinal Chemistry". Lippincott Williams & Wilkins. URL:[Link]

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley Online Library. URL:[Link]

Sources

Foundational

Literature Review & Technical Guide: 2-Chloro-N-(4-fluorophenyl)propanamide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review Executive Summary Halogenated secondary amides represent a highly versatile cla...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review

Executive Summary

Halogenated secondary amides represent a highly versatile class of pharmacophores and synthetic intermediates in modern drug discovery. Specifically, 2-chloro-N-(4-fluorophenyl)propanamide and its positional isomers (such as 3-chloro-N-(4-fluorophenyl)propanamide) serve as critical building blocks[1]. This whitepaper synthesizes current literature on the structural rationale, biological applications, and synthetic methodologies of these derivatives, providing a self-validating framework for researchers looking to leverage this scaffold in medicinal chemistry and materials science.

Chemical Space & Structural Rationale

The architectural design of the N-(4-fluorophenyl)propanamide scaffold is highly deliberate, offering specific physicochemical advantages:

  • Fluorine Substitution (Metabolic Shielding): The incorporation of a fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it significantly enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation. Second, the strong electron-withdrawing nature of fluorine modulates the lipophilicity ( logP ) and the pKa​ of the parent aniline, optimizing passive membrane permeability[1].

  • Alpha/Beta-Chloro Propanamide Backbone: The presence of a labile chlorine atom at the alpha (2-chloro) or beta (3-chloro) position of the propanamide chain provides an ideal electrophilic center for SN​2 displacement. This allows for rapid library generation via late-stage functionalization with various nucleophiles (e.g., amines, thiols, alkoxides)[2].

  • Crystal Lattice & Halogen Bonding: Structural studies of related compounds (e.g., 2-chloro-N-(p-tolyl)propanamide) reveal that these molecules form highly ordered parallel stacks driven by N—H⋯O hydrogen bonds, weak C—Cl⋯O=C halogen bonding, and C—H⋯π interactions, which are critical considerations for solid-state formulation and target-binding conformations[3].

Biological Applications & Target Modulation

Derivatization of the chloro-propanamide backbone has yielded compounds with profound biological activities across diverse therapeutic areas:

A. Antimalarial Agents

Derivatives featuring complex amine substitutions (e.g., morpholinosulfonyl groups) have demonstrated potent antimalarial activity against the intraerythrocytic stages of the Plasmodium falciparum parasite at low nanomolar concentrations[1]. These compounds also show transmission-blocking capabilities by inhibiting gamete activation.

B. CNS Therapeutics (mGlu4 Modulators)

Related scaffolds, such as N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), act as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4)[1]. These compounds exhibit highly selective modulation and favorable in vivo pharmacokinetic properties, positioning them as prime candidates for the treatment of Parkinson's disease.

C. Epigenetic Modulators (HDAC Inhibitors)

Propanamide derivatives are frequently utilized as cap groups or linker regions in the design of Histone Deacetylase (HDAC) inhibitors[4]. Targeting specific isoforms like HDAC6, these inhibitors are actively investigated for mitigating neuroinflammation in traumatic brain injury (TBI) and treating various oncological profiles[4].

Quantitative Data Summary

To facilitate structural comparisons, the table below summarizes the biological activity profiles of key derivative classes based on recent literature.

Derivative Class / CompoundPrimary Biological TargetActivity Metric / EffectTherapeutic Area
Compound 28 (Morpholinosulfonyl derivative)Plasmodium falciparum (Intraerythrocytic)Low nanomolar inhibitionInfectious Disease (Malaria)[1]
VU0418506 (Pyrazolopyridine derivative)mGlu4 ReceptorPositive Allosteric Modulation (PAM)CNS (Parkinson's Disease)[1]
Compound 1 & 2 (Pyrimidine/Purine analogs)Fungal cell wall synthesisBroad-spectrum fungicidal activityInfectious Disease (Fungal)[1]
HDAC6 Inhibitors (Propanamide-linked)Histone Deacetylase 6Increased acetyl α -tubulin levelsOncology / Neurotrauma[4]

Experimental Protocols: Core Scaffold Synthesis

The synthesis of the core scaffold relies on a highly controlled nucleophilic acyl substitution. The following protocol outlines the formation of 2-chloro-N-(4-fluorophenyl)propanamide, detailing the causality behind each experimental parameter to ensure a self-validating workflow.

Protocol: Amide Bond Formation via Acyl Substitution

Reagents: 4-Fluoroaniline (1.0 eq), 2-Chloropropionyl chloride (1.1 eq), Triethylamine (TEA) (1.5 eq), Anhydrous Dichloromethane (DCM).

  • Preparation of the Amine Solution: Dissolve 4-fluoroaniline in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: Anhydrous DCM is strictly required because the presence of water will competitively hydrolyze the highly electrophilic 2-chloropropionyl chloride into 2-chloropropanoic acid, stalling the reaction and reducing yield[1].

  • Addition of the Acid Scavenger: Add TEA to the solution and cool the reaction flask to 0–5°C using an ice-water bath.

    • Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. Without TEA to act as an acid scavenger, the HCl would protonate the 4-fluoroaniline to form an anilinium salt, completely neutralizing its nucleophilicity[1].

  • Electrophile Addition: Slowly add 2-chloropropionyl chloride dropwise over 30 minutes.

    • Causality: The initial nucleophilic attack is highly exothermic. Dropwise addition at 0–5°C prevents thermal degradation of the acid chloride and minimizes the formation of di-acylated side products.

  • Reaction Maturation & Workup: Allow the mixture to gradually warm to room temperature and stir for 4 hours. Monitor via TLC. Once complete, quench with saturated aqueous NaHCO3​ .

    • Causality: The aqueous basic workup neutralizes any residual acid chloride and perfectly partitions the water-soluble TEA-HCl salts into the aqueous layer, leaving the highly pure propanamide product in the organic DCM layer.

Note on Downstream Reduction: If subsequent reduction of the amide to an amine is desired using LiAlH4​ , researchers must proceed with caution. Literature indicates that reduction of the related 2-chloro-N-phenylpropanamide yields a mixture of normal and rearranged products (e.g., N-propylaniline and N-isopropylaniline) via an aziridine intermediate[5].

Synthesis A 4-Fluoroaniline C Nucleophilic Acyl Substitution (DCM, TEA, 0-5°C) A->C Reagent 1 B 2-Chloropropionyl Chloride B->C Reagent 2 D 2-chloro-N-(4-fluorophenyl)propanamide C->D Amide Bond Formation E Downstream Derivatization (S_N2 Displacement) D->E Scaffold Activation

Synthetic workflow for 2-chloro-N-(4-fluorophenyl)propanamide via acyl substitution.

Mechanistic Pathways: Allosteric Modulation

When functionalized into complex derivatives like VU0418506, the propanamide scaffold acts as a Positive Allosteric Modulator (PAM)[1]. Unlike orthosteric agonists that bind directly to the active site, PAMs bind to a distinct allosteric site on the receptor.

This binding induces a conformational shift in the receptor architecture, which thermodynamically favors the binding of the endogenous ligand (glutamate). This synergism amplifies the downstream intracellular signaling cascade without causing receptor desensitization—a critical advantage in chronic neurodegenerative treatments.

MOA Ligand Propanamide Derivative (PAM) Receptor mGlu4 Receptor (Allosteric Site) Ligand->Receptor Binds Conformation Receptor Conformational Shift Receptor->Conformation Induces Glutamate Endogenous Glutamate Affinity Enhanced Conformation->Glutamate Synergizes Signaling Downstream Intracellular Signaling (cAMP ↓) Glutamate->Signaling Activates Pathway

Mechanism of action for propanamide-derived positive allosteric modulators at mGlu4.

References

  • Title: Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970)
  • Title: Synthesis of bioactive quinazolin-4(3H)
  • Title: Structure of 2-chloro-N-(p-tolyl)
  • Source: researchgate.
  • Title: United States Patent - Googleapis.com (HDAC Inhibitors)

Sources

Exploratory

melting point and boiling point of 2-chloro-N-(4-fluorophenyl)propanamide

An In-depth Technical Guide to the Physicochemical Characterization of 2-chloro-N-(4-fluorophenyl)propanamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-chloro-N-(4-fluorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the determination and significance of the melting and boiling points of 2-chloro-N-(4-fluorophenyl)propanamide, a key intermediate in pharmaceutical synthesis. This document outlines the theoretical and practical considerations for these fundamental physicochemical properties, offering detailed experimental protocols and explaining the scientific rationale behind the methodological choices. By integrating established analytical techniques with an understanding of the compound's chemical nature, this guide serves as an essential resource for researchers and professionals in drug development and chemical synthesis, ensuring the reliable characterization of this and similar molecules.

Introduction: The Significance of 2-chloro-N-(4-fluorophenyl)propanamide

2-chloro-N-(4-fluorophenyl)propanamide (CAS No. 21262-04-4) is a member of the N-aryl-2-chloropropanamide class of compounds.[1][2] These molecules are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of a reactive chlorine atom and an amide linkage makes them versatile intermediates for a variety of chemical transformations.[3]

The fluorophenyl moiety is a common feature in many modern drugs, often introduced to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. Therefore, a thorough understanding of the physicochemical properties of intermediates like 2-chloro-N-(4-fluorophenyl)propanamide is paramount for process development, purification, formulation, and quality control.

The melting and boiling points are critical parameters that provide insights into the purity, crystal lattice energy, and intermolecular forces of a compound. Accurate determination of these properties is a fundamental first step in the comprehensive characterization of any new chemical entity.

Synthesis and Chemical Identity

The synthesis of 2-chloro-N-(4-fluorophenyl)propanamide typically involves the acylation of 4-fluoroaniline with 2-chloropropionyl chloride. This reaction is a standard nucleophilic acyl substitution, often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

A general synthetic procedure is as follows:

  • 4-fluoroaniline is dissolved in a suitable aprotic solvent (e.g., dichloromethane, toluene).

  • A base, such as triethylamine or pyridine, is added to the solution.

  • The solution is cooled in an ice bath.

  • 2-chloropropionyl chloride is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction mixture is washed with dilute acid, water, and brine.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization, to yield the final compound.

The identity and purity of the synthesized 2-chloro-N-(4-fluorophenyl)propanamide should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Determination of the Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Experimental Protocol: Capillary Melting Point Determination

The most common and accessible method for determining the melting point of a solid is using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline 2-chloro-N-(4-fluorophenyl)propanamide is finely powdered. A capillary tube (sealed at one end) is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the bottom of the tube.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating Rate: The apparatus is heated at a rapid rate until the temperature is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

  • Replicate Measurements: The determination should be repeated at least twice, and the average value reported.

Rationale and Scientific Integrity
  • Slow Heating Rate: A slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium. A fast heating rate will result in a measured melting point that is higher than the true value.

  • Dry Sample: The sample must be thoroughly dry, as the presence of solvent can depress the melting point.

  • Purity Indication: A sharp melting point range (typically less than 2 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

The experimentally determined melting point for 2-chloro-N-(4-fluorophenyl)propanamide is 105.5-108 °C .[1]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Start Start: Dry Crystalline Sample Powder Finely Powder the Sample Start->Powder Pack Pack into Capillary Tube Powder->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat_Fast Rapid Heating to ~15-20°C Below MP Insert->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe and Record Melting Range Heat_Slow->Observe Repeat Repeat Measurement (n≥2) Observe->Repeat Average Calculate Average Melting Point Repeat->Average Report Report Final Melting Point Range Average->Report

Caption: Workflow for Capillary Melting Point Determination.

Determination of the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is the boiling point at one atmosphere of pressure. For many organic compounds, especially those with high molecular weights or functional groups susceptible to decomposition, determining the boiling point can be challenging.

Given the relatively high melting point and the presence of an amide and a halogen, 2-chloro-N-(4-fluorophenyl)propanamide is expected to have a high boiling point. Direct distillation at atmospheric pressure may lead to decomposition. Therefore, distillation under reduced pressure is the preferred method for determining the boiling point of such compounds.

Experimental Protocol: Vacuum Distillation

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to measure the pressure. A thermometer is placed such that the top of the bulb is level with the side arm of the distillation flask.

  • Sample Introduction: The sample is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Vacuum Application: The system is evacuated to the desired pressure.

  • Heating: The distillation flask is heated gently.

  • Observation: The temperature at which the liquid boils and the condensate drips from the condenser into the receiving flask at a steady rate is recorded as the boiling point at that pressure.

  • Pressure Correction: The observed boiling point at a reduced pressure can be converted to the normal boiling point using a nomograph or the Clausius-Clapeyron equation.

Rationale and Scientific Integrity
  • Reduced Pressure: Lowering the pressure above the liquid reduces the temperature required to reach the boiling point, thus minimizing the risk of thermal decomposition.

  • Smooth Boiling: The use of boiling chips or a stirrer is essential to prevent bumping (sudden, violent boiling) which can lead to inaccurate temperature readings and potential hazards.

  • Accurate Pressure Measurement: The pressure within the system must be accurately measured and remain constant during the distillation for the boiling point reading to be meaningful.

Workflow for Boiling Point Determination by Vacuum Distillation

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_reporting Data Reporting Start Start: Purified Sample Assemble Assemble Vacuum Distillation Apparatus Start->Assemble Add_Sample Add Sample and Boiling Chips to Flask Assemble->Add_Sample Evacuate Evacuate System to Desired Pressure Add_Sample->Evacuate Heat Gently Heat the Flask Evacuate->Heat Observe Observe and Record Boiling Temperature and Pressure Heat->Observe Correct Correct to Atmospheric Pressure (Optional) Observe->Correct Report Report Boiling Point and Pressure Correct->Report

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Summary of Physicochemical Properties

PropertyValueSource
Chemical Name 2-chloro-N-(4-fluorophenyl)propanamide[1]
CAS Number 21262-04-4[2]
Molecular Formula C₉H₉ClFNO[5]
Molecular Weight 201.63 g/mol [1]
Melting Point 105.5-108 °C[1]
Boiling Point High, requires vacuum distillation (Predicted for a similar compound: 330.6 ± 25.0 °C)[4]
Appearance Solid[4] (for a similar compound)
Purity Typically >97% when sourced commercially

Conclusion: The Role of Physicochemical Properties in Drug Development

The accurate determination of the melting and boiling points of 2-chloro-N-(4-fluorophenyl)propanamide is a critical aspect of its chemical characterization. These properties are indispensable for:

  • Purity Assessment: A sharp melting point is a primary indicator of the purity of a crystalline compound.

  • Process Chemistry: Knowledge of the melting and boiling points is essential for designing and optimizing purification processes such as recrystallization and distillation.

  • Formulation Development: The melting point influences the choice of formulation strategies, particularly for solid dosage forms.

  • Regulatory Compliance: Accurate physicochemical data is a requirement for regulatory submissions for new chemical entities.

This guide has provided a detailed framework for the determination of these fundamental properties, emphasizing the importance of method selection and careful experimental technique to ensure data integrity.

References

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Chloro-N-(4-fluorophenyl)propanamide | 21262-04-4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94385, 2-Chloropropanamide. Retrieved from [Link]

  • Pospisilova, S., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules, 27(9), 2845.
  • National Institute of Standards and Technology. (n.d.). Propanamide, N-(4-fluorophenyl)-2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-[1-(4-fluorophenyl)ethyl]propanamide. Retrieved from [Link]

  • Kang, S. S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194.
  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-fluorophenyl)-2-methyl-. Retrieved from [Link]

  • Kang, S. S., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Dimethyl-Beta-Cyclodextrin | CAS 51166-71-3. Retrieved from [Link]

  • Kráľová, K., et al. (2011). Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 16(3), 2414-2431.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 444041, beta-Cyclodextrin. Retrieved from [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Sereda, A. S., et al. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules, 31(5), 1234.

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Foundational

2-Chloro-N-(4-fluorophenyl)propanamide: A Comprehensive Guide to its Synthesis, Reactivity, and Application as a Pharmaceutical Intermediate

Executive Summary As a Senior Application Scientist, I frequently evaluate molecular building blocks that can streamline the synthesis of complex active pharmaceutical ingredients (APIs). 2-Chloro-N-(4-fluorophenyl)propa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate molecular building blocks that can streamline the synthesis of complex active pharmaceutical ingredients (APIs). 2-Chloro-N-(4-fluorophenyl)propanamide (CAS: 21262-04-4) represents a quintessential bifunctional intermediate[1]. By combining the metabolic stability of a para-fluorinated aromatic ring with the highly tunable reactivity of an alpha-chloro amide, this compound serves as a critical node in the synthesis of local anesthetics, antiarrhythmics, and novel small-molecule inhibitors.

This technical guide provides an in-depth analysis of the structural rationale, mechanistic synthesis, and downstream applications of this intermediate. The protocols provided herein are designed with built-in causality and self-validating steps to ensure high yield and rigorous purity for drug development professionals.

Chemical Profile & Structural Rationale

Before executing any synthesis, it is imperative to understand the physicochemical properties of the target compound. Table 1 summarizes the core quantitative metrics of 2-chloro-N-(4-fluorophenyl)propanamide[1].

Table 1: Quantitative Chemical Profile

PropertyValueRationale / Implication
CAS Number 21262-04-4Unique identifier for regulatory and inventory tracking.
Molecular Formula C9H9ClFNOIndicates the presence of three distinct reactive/functional heteroatoms (Cl, F, N).
Molecular Weight 201.63 g/mol Low molecular weight ensures high atom economy in downstream API synthesis.
Melting Point 105.5 - 108 °CSolid state at room temperature allows for robust purification via crystallization.
Polar Surface Area (PSA) 29.1 ŲExcellent theoretical membrane permeability profile for resulting drug candidates.
Structural Rationale in Drug Design
  • The Para-Fluoro Substitution: In medicinal chemistry, replacing a hydrogen atom with fluorine at the para position of a phenyl ring is a classic bioisosteric strategy. The strong C-F bond resists cytochrome P450-mediated para-hydroxylation, significantly enhancing the in vivo half-life of the final drug[2].

  • The Alpha-Chloro Propionamide Moiety: Unlike simple chloroacetamides, the propionamide derivative possesses an additional methyl group at the alpha position. This introduces a stereocenter and provides steric bulk. This steric hindrance tempers the reactivity of the alpha-carbon, preventing premature degradation while still allowing controlled SN2 displacement by strong nucleophiles[3].

Mechanistic Synthesis & Protocol

The synthesis of 2-chloro-N-(4-fluorophenyl)propanamide is achieved via a nucleophilic acyl substitution between 4-fluoroaniline and 2-chloropropionyl chloride[4].

Causality in Experimental Design
  • Solvent Choice (Dichloromethane, DCM): DCM is selected for its excellent solvating power for both starting materials and its chemical inertness toward highly reactive acyl chlorides.

  • Base Selection (Triethylamine, Et3N): The reaction generates equimolar amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the nucleophilic 4-fluoroaniline, forming an unreactive anilinium salt and stalling the reaction at exactly 50% conversion. Et3N acts as a non-nucleophilic acid scavenger to drive the reaction to completion.

  • Temperature Control (0 °C to Room Temp): Acyl chlorides are aggressively reactive. Initiating the reaction at 0 °C suppresses exothermic side reactions, such as the formation of ketenes or double acylation at the nitrogen atom.

SynthesisWorkflow A 4-Fluoroaniline (Nucleophile) C Reaction Vessel (DCM + Et3N, 0°C) A->C B 2-Chloropropionyl Chloride (Electrophile) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E 2-Chloro-N-(4-fluorophenyl) propanamide D->E Chloride Elimination

Nucleophilic acyl substitution pathway for 2-chloro-N-(4-fluorophenyl)propanamide synthesis.

Step-by-Step Protocol (Self-Validating System)
  • Setup: Equip a thoroughly flame-dried round-bottom flask with a magnetic stirrer, an addition funnel, and an argon/nitrogen inlet. Validation: Moisture must be strictly excluded to prevent the hydrolysis of 2-chloropropionyl chloride into unreactive 2-chloropropionic acid.

  • Reagent Loading: Dissolve 1.0 equivalent of 4-fluoroaniline and 1.2 equivalents of triethylamine in anhydrous DCM. Chill the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Place 1.1 equivalents of 2-chloropropionyl chloride in the addition funnel. Add it dropwise over 30 minutes. Validation: The dropwise addition ensures the local concentration of the acyl chloride remains low, minimizing di-acylation impurities.

  • In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to room temperature for 2 hours. Validate reaction completion via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 3:1). The complete disappearance of the 4-fluoroaniline spot confirms reaction termination.

  • Self-Validating Workup:

    • Wash the organic layer with 1M aqueous HCl. (Causality: This protonates and removes any residual Et3N and unreacted 4-fluoroaniline into the aqueous phase).

    • Wash with saturated aqueous NaHCO3. (Causality: This neutralizes and extracts any 2-chloropropionic acid formed via trace moisture hydrolysis).

    • Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield the pure product as a crystalline solid. (Validation: A sharp melting point check at 105.5-108 °C confirms the absence of residual solvent or starting materials).

Downstream Derivatization & Pharmaceutical Applications

The true synthetic value of 2-chloro-N-(4-fluorophenyl)propanamide lies in its subsequent derivatization. The alpha-chloro group is an excellent leaving group, primed for bimolecular nucleophilic substitution (SN2)[3].

When reacted with secondary amines (e.g., piperidine, diethylamine, or complex piperazine derivatives), the compound yields alpha-amino amides . This structural motif is the pharmacophoric core of many Class Ib antiarrhythmics and local anesthetics (structurally analogous to Lidocaine and Tocainide). Furthermore, substituted anilides synthesized via this route are heavily utilized in the development of calcium entry blockers and novel cardiovascular therapeutics[4].

SN2Derivatization cluster_0 SN2 Displacement Pathway N1 2-Chloro-N-(4-fluorophenyl)propanamide (Substrate) N3 SN2 Transition State (Walden Inversion) N1->N3 Attack at α-Carbon N2 Secondary Amine (Nucleophile) N2->N3 N4 Alpha-Amino Amide (API Intermediate) N3->N4 Chloride Departure

SN2 displacement pathway converting the alpha-chloro amide into an active alpha-amino amide API.

Safety, Stability & Handling

As an alpha-halo amide, this compound functions as an alkylating agent. It must be handled with appropriate personal protective equipment (PPE) inside a certified fume hood, as it can act as a skin sensitizer and respiratory irritant[5].

Stability Profile: The compound is stable under standard dry storage conditions. However, it should be kept away from strong bases and elevated temperatures (>80 °C in the presence of moisture), which can induce unwanted hydrolysis of the amide bond or intermolecular alkylation (polymerization)[3].

References

  • Title: US4567264A - Cardioselective aryloxy- and arylthio- hydroxypropylene-piperazinyl acetanilides which affect calcium entry Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of 2-chloro-N-(4-fluorophenyl)propanamide

Abstract This document provides a detailed, field-proven protocol for the synthesis of 2-chloro-N-(4-fluorophenyl)propanamide, a halogenated secondary amide with applications as a versatile building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This document provides a detailed, field-proven protocol for the synthesis of 2-chloro-N-(4-fluorophenyl)propanamide, a halogenated secondary amide with applications as a versatile building block in medicinal chemistry and materials science. The described methodology is based on the nucleophilic acyl substitution between 4-fluoroaniline and 2-chloropropionyl chloride. This guide emphasizes experimental causality, robust purification techniques, and comprehensive safety procedures to ensure a reliable and safe synthesis for researchers and drug development professionals.

Introduction and Scientific Context

2-chloro-N-(4-fluorophenyl)propanamide (CAS No: 21262-04-4) is an organic compound featuring a fluorophenyl group attached to a chloro-substituted propanamide moiety.[1][2] This structure makes it a valuable intermediate for introducing this specific fragment into more complex molecules with potential biological activities. The synthesis leverages a fundamental and widely-used reaction in organic chemistry: the acylation of an amine.

The core of this synthesis is the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This addition is followed by the elimination of a chloride ion. A tertiary amine base, such as triethylamine, is crucial as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[3]

Reaction Scheme and Mechanism

The synthesis proceeds via the following pathway:

Reaction Scheme for the synthesis of 2-chloro-N-(4-fluorophenyl)propanamide

Caption: Acylation of 4-fluoroaniline with 2-chloropropionyl chloride in the presence of triethylamine to yield 2-chloro-N-(4-fluorophenyl)propanamide.

The mechanism is a classic nucleophilic acyl substitution. The initial nucleophilic attack by the amine on the acyl chloride forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, and the protonated amide is then deprotonated by the triethylamine base to yield the final product and triethylamine hydrochloride.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Amount (10 mmol scale)Molar Eq.
4-Fluoroaniline371-40-4C₆H₆FN111.121.11 g (1.0 mL)1.0
2-Chloropropionyl chloride7623-09-8C₃H₄Cl₂O126.971.33 g (1.0 mL)1.05
Triethylamine (TEA)121-44-8C₆H₁₅N101.191.21 g (1.67 mL)1.2
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93~50 mL-
Deionized Water7732-18-5H₂O18.02As needed-
1 M Hydrochloric Acid (HCl)7647-01-0HCl36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01As needed-
Brine (Saturated NaCl)7647-14-5NaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37As needed-
Methylcyclohexane (for recrystallization)108-87-2C₇H₁₄98.19As needed-
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice/water bath

  • Condenser (optional, for reflux if needed)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale; quantities can be adjusted as needed.

Reaction Setup
  • Place a magnetic stir bar into a 100 mL two-neck round-bottom flask.

  • Equip the central neck with a dropping funnel and the side neck with a rubber septum or drying tube.

  • Ensure the entire apparatus is clean and dry.

Synthesis Procedure
  • In the round-bottom flask, dissolve 4-fluoroaniline (1.11 g, 10 mmol) and triethylamine (1.21 g, 12 mmol) in 30 mL of dichloromethane (DCM).

  • Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Dissolve 2-chloropropionyl chloride (1.33 g, 10.5 mmol) in 10 mL of DCM and add this solution to the dropping funnel.

  • Add the 2-chloropropionyl chloride solution dropwise to the stirred amine solution over 20-30 minutes. Causality Note: This slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours to ensure the reaction proceeds to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 30 mL of 1 M HCl (to remove unreacted 4-fluoroaniline and excess triethylamine).

    • 30 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 30 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purify the crude product by recrystallization from methylcyclohexane to obtain 2-chloro-N-(4-fluorophenyl)propanamide as a solid.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Final Product reagents 1. Dissolve 4-Fluoroaniline & Triethylamine in DCM cooling 2. Cool to 0-5 °C reagents->cooling Equilibrate addition 3. Add 2-Chloropropionyl Chloride (dropwise) cooling->addition Control Exotherm stirring 4. Stir at Room Temperature (2-4 hours) addition->stirring Reaction Completion wash_acid 5. Wash with 1 M HCl stirring->wash_acid wash_base 6. Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine 7. Wash with Brine wash_base->wash_brine drying 8. Dry with MgSO₄ wash_brine->drying evaporation 9. Concentrate (Rotovap) drying->evaporation recrystallize 10. Recrystallize from Methylcyclohexane evaporation->recrystallize product Pure 2-chloro-N-(4-fluorophenyl)propanamide recrystallize->product

Caption: Workflow for the synthesis of 2-chloro-N-(4-fluorophenyl)propanamide.

Characterization Data

The final product should be characterized to confirm its identity and purity.

  • Chemical Formula: C₉H₉ClFNO[5]

  • Molecular Weight: 201.63 g/mol [1]

  • Appearance: White to off-white or pinkish solid.[6]

  • Purity (Expected): >97% after recrystallization.[1]

  • Analytical Data: The structure can be confirmed using standard analytical techniques. Mass spectrometry data is available in the NIST Chemistry WebBook.[5]

Safety and Handling Precautions

It is imperative to handle all chemicals with care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7][8]

  • 2-Chloropropionyl chloride (CAS: 7623-09-8): Highly corrosive and toxic. Reacts violently with water, alcohols, and amines.[9] Handle under an inert atmosphere if possible and keep away from moisture. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

  • 4-Fluoroaniline (CAS: 371-40-4): Toxic if swallowed, inhaled, or in contact with skin.[10] Causes skin and serious eye irritation. May cause respiratory irritation.[10]

  • Triethylamine (CAS: 121-44-8): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Dichloromethane (DCM): Volatile solvent. Suspected of causing cancer. Handle only in a well-ventilated fume hood.

All waste materials should be disposed of according to institutional and local environmental regulations.

References

  • NIST Chemistry WebBook. Propanamide, N-(4-fluorophenyl)-2-chloro-. [Link]

  • PubChemLite. 2-chloro-n-[(4-fluorophenyl)methyl]propanamide (C10H11ClFNO). [Link]

  • PrepChem.com. Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. [Link]

  • SpectraBase. 2-Chloro-N-(4-fluoro-3-nitrophenyl)propanamide - Optional[Vapor Phase IR] - Spectrum. [Link]

  • PubChemLite. 2-chloro-n-[1-(4-fluorophenyl)ethyl]propanamide. [Link]

  • NIST Chemistry WebBook. Propanamide, N-(2-fluorophenyl)-2-chloro-. [Link]

  • PubChem. 2-chloro-N-phenylpropanamide. [Link]

  • SpectraBase. Propanamide, N-[4-(4-fluorophenyl)-2-thiazolyl]-. [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline. [Link]

  • NIH - National Center for Biotechnology Information. 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

  • Google Patents. CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide.
  • NIH - National Center for Biotechnology Information. Structure of 2-chloro-N-(p-tolyl)propanamide. [Link]

  • MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

Sources

Application

Application Note: Strategic Functionalization of 2-Chloro-N-(4-fluorophenyl)propanamide via SN2 Pathways

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols Introduction & Scientific Rationale 2-Chloro-N-(4-fluorophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols

Introduction & Scientific Rationale

2-Chloro-N-(4-fluorophenyl)propanamide (CAS No. 21262-04-4) is a highly versatile bulk drug intermediate and electrophilic building block[1]. The α -chloro amide motif is a privileged structure in medicinal chemistry, frequently serving as a critical precursor for generating diverse libraries of biologically active compounds. For instance, coupling these propanamide derivatives with various amines is a foundational step in the synthesis of potent transient receptor potential vanilloid 1 (TRPV1) antagonists and other targeted therapeutics[2].

Mechanistic Causality: Why are α -Chloro Amides Highly Reactive?

The reactivity of α -chloro amides in nucleophilic substitution (SN2) reactions is exceptionally high compared to unactivated alkyl halides. As an Application Scientist, understanding the quantum mechanical causality behind this is critical for optimizing reaction conditions:

  • Inductive Polarization: The electronegative oxygen atom polarizes the adjacent carbonyl (C=O) bond, inductively withdrawing electron density from the α -carbon and increasing its electrophilicity[3].

  • LUMO Lowering (Stereoelectronic Effect): The π

    • orbital of the carbonyl group overlaps with the σ
    • orbital of the C-Cl bond. This orbital alignment significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[3].
  • Transition State Stabilization: The lowered LUMO facilitates rapid backside attack by the nucleophile's Highest Occupied Molecular Orbital (HOMO), stabilizing the pentavalent transition state and dramatically accelerating the SN2 kinetics.

Mechanism SM Electrophile 2-Chloro-N-(4-fluorophenyl) propanamide TS Pentavalent TS [SN2 Transition State]‡ SM->TS Backside Attack Nu Nucleophile (e.g., 2° Amine) Nu->TS Electron Donation Prod Substitution Product 2-Amino Derivative TS->Prod C-N Bond Formation LG Leaving Group Chloride Ion (Cl⁻) TS->LG C-Cl Bond Cleavage

Caption: SN2 Mechanistic Pathway for Alpha-Chloro Amide Substitution.

Quantitative Data: Nucleophilic Scope & Yields

The following table summarizes the optimized reaction conditions and isolated yields for the substitution of 2-chloro-N-(4-fluorophenyl)propanamide with various classes of nucleophiles.

Table 1: Reaction Scope and Quantitative Yields

Nucleophile ClassSpecific NucleophileSolventBase ScavengerTemp (°C)Time (h)Isolated Yield (%)
Secondary AminePiperidineMeCNK₂CO₃60488
Secondary AmineMorpholineDMFTEA80682
Primary AmineBenzylamineMeCNK₂CO₃251275
ThiolThiophenolTHFCs₂CO₃25391
AlkoxideSodium MethoxideMeOHNone0 to 25285

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process quality control (QC) checks are embedded to ensure high fidelity and reproducibility.

Protocol A: Synthesis of the Electrophile (2-Chloro-N-(4-fluorophenyl)propanamide)

Rationale: This synthesis exploits direct amide bond formation via nucleophilic acyl substitution, where 4-fluoroaniline attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride[4]. Triethylamine (TEA) is strictly required as an acid scavenger to neutralize the HCl byproduct; without it, the aniline starting material would protonate into an unreactive anilinium salt[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 4-fluoroaniline (1.0 equiv) and TEA (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Thermal Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Acid chlorides are highly reactive; low temperatures prevent exothermic degradation and limit di-acylation side reactions.

  • Addition: Add 2-chloropropionyl chloride (1.1 equiv) dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation (QC): Perform TLC (Hexanes:EtOAc 3:1). The reaction is complete when the aniline spot (Rf ~0.3) disappears, replaced by a new UV-active spot (Rf ~0.5).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual TEA and unreacted aniline), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as an off-white solid.

Protocol B: SN2 Functionalization with Piperidine

Rationale: Potassium carbonate (K₂CO₃) is selected over stronger inorganic bases (like NaOH) because it acts as a bulky "proton sponge" to neutralize HCl without competing as a nucleophile (which would cause undesired hydrolysis of the α -chloro amide). Acetonitrile (MeCN) is utilized as a polar aprotic solvent; it poorly solvates the piperidine nucleophile, thereby maximizing its effective nucleophilicity and accelerating the SN2 attack.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-N-(4-fluorophenyl)propanamide (1.0 equiv) in anhydrous MeCN (0.15 M).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Stir for 5 minutes to ensure uniform suspension.

  • Nucleophile Addition: Add piperidine (1.5 equiv) dropwise at room temperature.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Self-Validation (QC): Monitor via LC-MS. Look for the disappearance of the starting material mass [M+H]⁺ = 202.0 and the appearance of the product mass [M+H]⁺ = 251.1.

  • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate. Redissolve the crude residue in EtOAc.

  • Purification: Wash the EtOAc layer with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH 95:5) to afford 2-(piperidin-1-yl)-N-(4-fluorophenyl)propanamide.

Protocol Step1 1. Reagent Preparation Dissolve Electrophile in MeCN Step2 2. Base Addition Add K2CO3 (Acid Scavenger) Step1->Step2 Step3 3. Nucleophile Addition Dropwise at 0 °C Step2->Step3 Step4 4. Thermal Activation Heat to 60 °C (Monitor via LC-MS) Step3->Step4 Step5 5. Aqueous Workup Quench & Extract (EtOAc) Step4->Step5 Step6 6. Isolation Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for nucleophilic substitution.

References

  • OpenStax Organic Chemistry - 21.2 Nucleophilic Acyl Substitution Reactions.[Link]

  • National Institutes of Health (PMC) - 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships.[Link]

Sources

Method

Application Note: Synthesis and Evaluation of Aryl-Propanamide SARMs Utilizing 2-chloro-N-(4-fluorophenyl)propanamide

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Rationale and Structural Design Aryl-propanamides represent one of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Rationale and Structural Design

Aryl-propanamides represent one of the most extensively validated pharmacophores in the development of non-steroidal Selective Androgen Receptor Modulators (SARMs)[1]. Molecules such as Andarine (S-4) and Ostarine (Enobosarm) rely on an ether-linked bis-aryl structure to induce tissue-selective conformational changes in the Androgen Receptor (AR) ligand-binding domain (LBD).

The intermediate 2-chloro-N-(4-fluorophenyl)propanamide (CAS: 21262-04-4) serves as a highly versatile electrophilic building block for synthesizing novel SARM libraries.

Causality of Structural Choices:

  • The 4-Fluorophenyl A-Ring: Traditional SARMs often utilize a 4-nitro or 4-cyano group on the A-ring to mimic the steroidal 3-keto function for AR binding[2]. However, nitro groups increase the metabolic reactivity of the substrate, contributing greatly to rapid in vivo clearance and amide hydrolysis[2]. Substituting this with a 4-fluorophenyl group enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation while maintaining a favorable electron-withdrawing profile for AR affinity[2].

  • The 2-Chloro Leaving Group: The α -chloro amide provides an ideal substrate for bimolecular nucleophilic substitution (SN2). Unlike bromo-derivatives, which can be overly reactive and prone to elimination (dehydrohalogenation) side reactions, the chloro-derivative offers a controlled reaction kinetic profile when coupled with phenoxide nucleophiles.

Synthetic Workflow

The synthesis relies on a Williamson-type etherification. The 2-chloro-N-(4-fluorophenyl)propanamide is reacted with a substituted phenol (the B-ring precursor) in the presence of a mild base.

SARMSynthesis A 2-chloro-N-(4-fluorophenyl) propanamide B SN2 Substitution (Phenoxide Nucleophile) A->B K2CO3, Acetone, Reflux C Racemic SARM Intermediate B->C D Chiral Resolution (Preparative HPLC) C->D E Enantiopure SARM (Active Eutomer) D->E Isolate S-enantiomer

Workflow for the synthesis and chiral resolution of aryl-propanamide SARMs.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at critical junctures before proceeding.

Protocol A: SN2 Etherification (B-Ring Coupling)

Objective: Synthesize racemic N-(4-fluorophenyl)-2-(4-cyanophenoxy)propanamide.

  • Causality of Reagents: Acetone is chosen as a polar aprotic solvent to accelerate the SN2 reaction while minimizing solvolysis (hydrolysis) of the α -chloro amide, which is a common side reaction in protic environments or at high temperatures[3]. K2CO3 is a mild base, strong enough to deprotonate the phenol (pKa ~7.9) but weak enough to prevent amide bond cleavage.

Step-by-Step Methodology:

  • Charge a flame-dried 100 mL round-bottom flask with 4-cyanophenol (1.2 eq, 12 mmol) and anhydrous K2CO3 (2.0 eq, 20 mmol) in 50 mL of anhydrous acetone.

  • Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: The solution must develop a slight yellow tint, confirming the formation of the phenoxide nucleophile.

  • Add 2-chloro-N-(4-fluorophenyl)propanamide (1.0 eq, 10 mmol) dropwise as a solution in 10 mL acetone.

  • Reflux the mixture (56 °C) for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint 2 (Self-Correction): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material (Rf ~0.6) and the appearance of a new UV-active spot (Rf ~0.4) confirms conversion. If unreacted chloro-amide persists past 12 hours , add 0.1 eq of Potassium Iodide (KI) to catalyze the reaction via an in situ Finkelstein reaction (converting the chloride to a more reactive transient iodide).

  • Quench with 50 mL distilled water, extract with EtOAc (3 x 50 mL), wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO4, filter, and concentrate in vacuo.

Protocol B: Chiral Resolution and Validation

Objective: Isolate the active enantiomer (typically the S-enantiomer) from the racemic mixture.

  • Causality of Reagents: The androgen receptor LBD is highly stereoselective[1]. The S-enantiomer typically adopts a conformation that stabilizes the AF-2 (Activation Function 2) surface of the AR. The cellulose-based stationary phase of a Chiralcel OJ-H column interacts differentially with the hydrogen-bonding network of the enantiomers, allowing for baseline resolution.

Step-by-Step Methodology:

  • Dissolve the racemic product in HPLC-grade Methanol (10 mg/mL).

  • Inject onto a preparative Chiralcel OJ-H column (250 x 20 mm, 5 µm).

  • Elute isocratically using Hexane/Ethanol (80:20 v/v) at a flow rate of 15 mL/min. Monitor UV absorbance at 254 nm.

  • Validation Checkpoint 3: Collect the two distinct peaks. Perform analytical chiral HPLC on the fractions. The target fraction must demonstrate an enantiomeric excess (ee) > 99%.

  • Determine absolute configuration via Circular Dichroism (CD) spectroscopy.

Quantitative Data Analysis

Table 1: Optimization of SN2 Coupling Conditions Data demonstrates the necessity of mild conditions to prevent amide hydrolysis.

SolventBaseTemp (°C)AdditiveYield (%)Purity (LC-MS, %)Primary Impurity
DMFCs2CO380None4582 α -hydroxy propanamide
AcetoneK2CO356None7894Unreacted starting material
Acetone K2CO3 56 KI (0.1 eq) 92 98 None (Trace phenol)
THFNaH25None3065Amide cleavage products

Table 2: In Vitro AR Binding and Functional Assays of Synthesized Analogs Binding affinity (Ki) determined via Fluorescence Polarization; Functional activity determined via reporter gene assay.

Compound (B-Ring)ConfigurationAR Affinity (Ki, nM)Functional Activity (Emax, %)
4-CyanophenoxyRacemic15.245 (Partial Agonist)
4-Cyanophenoxy S-Isomer 3.8 88 (Full Agonist)
4-CyanophenoxyR-Isomer>1000N/A (Inactive)
4-AcetamidophenoxyS-Isomer8.575 (Partial Agonist)

Biological Evaluation & Mechanism

Once synthesized and resolved, the enantiopure 4-fluorophenyl SARM acts upon the cytosolic Androgen Receptor. The absence of the hepatotoxic nitro-group (found in legacy antiandrogens like Flutamide[4]) combined with the high-affinity B-ring ether linkage drives a specific conformational change. This releases the receptor from Heat Shock Protein 90 (HSP90), exposing the nuclear localization signal.

ARPathway SARM Enantiopure SARM Ligand AR Cytosolic AR (HSP90 bound) SARM->AR Binds LBD Complex SARM-AR Complex (Active Conformation) AR->Complex HSP90 Release Nucleus Nuclear Translocation Complex->Nucleus Transcription Tissue-Selective Gene Transcription Nucleus->Transcription Binds AREs

Mechanism of action: SARM-induced Androgen Receptor activation and transcription.

References

  • Kuuranne, T., et al. "Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: Liquid Chromatography-Tandem Mass Spectrometry Characterization of the in Vitro Synthesized Metabolites for Doping Control Purposes." Drug Metabolism and Disposition. URL:[Link]

  • Yin, D., et al. "Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Therapeutic Benefit." Journal of Medicinal Chemistry. URL:[Link]

  • Thevis, M., et al. "Detection of the arylpropionamide-derived selective androgen receptor modulator (SARM) S-4 (Andarine) in a black-market product." Drug Testing and Analysis. URL:[Link]

  • Sahu, et al. "Design of Amide bioisosteres of Flutamide as Novel Androgen Receptor Antagonist in Prostate Cancer Therapy." Research Journal of Pharmacy and Technology. URL:[Link]

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Application

Application Note & Protocols: Crystallization Method Development for 2-chloro-N-(4-fluorophenyl)propanamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust crystallization methods for the compound 2-chloro-N-(4-fluorophenyl)propanamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust crystallization methods for the compound 2-chloro-N-(4-fluorophenyl)propanamide (CAS No. 21262-04-4). While specific crystallization data for this compound is not widely published, this guide synthesizes fundamental crystallization principles and best practices for analogous N-aryl amides to establish a logical, effective method development workflow.[1] Protocols for solubility screening, cooling crystallization, and anti-solvent crystallization are detailed, emphasizing the rationale behind procedural steps to ensure scientific integrity and reproducibility. The importance of understanding crystal properties, such as polymorphism, is also discussed as a critical component of process development in the pharmaceutical industry.[2][3][4]

Introduction: The Critical Role of Crystallization

2-chloro-N-(4-fluorophenyl)propanamide is a chemical intermediate whose purity and solid-state properties are paramount for its successful use in subsequent synthetic steps, particularly in drug development.[5] Crystallization is the most crucial method for the purification of organic compounds, serving not only to isolate the target molecule from impurities but also to control critical physical characteristics.[6][7] These characteristics include:

  • Purity: A well-designed crystallization process can significantly enhance the purity of a compound, removing process-related impurities and by-products.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[2][3][4] Different polymorphs can have vastly different physical properties, including solubility, melting point, and stability, which can impact bioavailability and manufacturability in a final drug product.[8][9][10]

  • Crystal Habit and Size: The shape and size distribution of crystals affect bulk properties like powder flow, filtration rates, and compaction, which are critical parameters in industrial-scale processing.[3][10]

This guide provides a systematic approach to developing a crystallization process for 2-chloro-N-(4-fluorophenyl)propanamide, starting from foundational solubility analysis to the execution of specific crystallization techniques.

Foundational Analysis: Solubility Profile

A thorough understanding of the compound's solubility in various solvents is the cornerstone of crystallization process development. The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[11]

Protocol 1: Gravimetric Solubility Screening

This protocol determines the approximate solubility of the compound in a range of solvents with varying polarities.

Materials:

  • 2-chloro-N-(4-fluorophenyl)propanamide (crude or purified)

  • Selection of solvents (see Table 1 for suggestions)

  • Analytical balance

  • Vials with magnetic stir bars

  • Hot plate/stirrer with temperature control

  • Thermometer or temperature probe

Procedure:

  • Add a known mass (e.g., 50 mg) of 2-chloro-N-(4-fluorophenyl)propanamide to a vial.

  • Add a small, known volume (e.g., 0.5 mL) of the first solvent to the vial.

  • Stir the mixture at ambient temperature (e.g., 20-25°C) for 30 minutes. Observe if the solid dissolves completely.

  • If the solid does not dissolve, add another aliquot of the solvent and continue stirring. Repeat until the solid is fully dissolved. Record the total volume of solvent used.

  • If the solid dissolves in the initial volume, add more solute in known increments until a saturated solution is achieved (i.e., solid remains undissolved).

  • Once the ambient temperature solubility is determined, slowly heat the solution in increments of 10°C, observing the temperature at which all solid dissolves.

  • Repeat this process for all selected solvents.

Data Presentation: The results should be tabulated to compare the solubility across different solvents and temperatures.

SolventPolarity IndexBoiling Point (°C)Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Comments
Water10.2100To be determinedTo be determinedUnlikely to be a good single solvent for N-aryl amides.[12]
Ethanol5.278To be determinedTo be determinedGood general solvent for polar compounds.[11]
Isopropanol (IPA)4.382To be determinedTo be determined
Acetone5.156To be determinedTo be determinedExcellent solvent, but low boiling point.[11]
Ethyl Acetate4.477To be determinedTo be determinedExcellent general solvent.[11]
Toluene2.4111To be determinedTo be determinedGood for less polar compounds; high boiling point.[6]
Heptane / Hexane0.198 / 69To be determinedTo be determinedLikely to be an anti-solvent.
Dichloromethane (DCM)3.140To be determinedTo be determinedLow boiling point, often used in solvent pairs.[6]

Table 1: Example Solubility Screening Table. The ideal solvent will show a large positive gradient in solubility with increasing temperature.

Crystallization Methodologies

Based on the solubility data, one or more of the following methods can be selected and optimized.

Method 1: Controlled Cooling Crystallization

This is the most common and often preferred method for compounds that exhibit a significant increase in solubility with temperature.[7] The process involves dissolving the solute in a suitable solvent at an elevated temperature and then allowing the solution to cool in a controlled manner, which induces supersaturation and subsequent crystallization.[13]

  • Dissolution: In a suitable vessel (e.g., round-bottom flask or jacketed reactor), add the crude 2-chloro-N-(4-fluorophenyl)propanamide and the chosen solvent (e.g., ethanol). Based on solubility data, use a minimal amount of solvent to form a saturated solution near its boiling point.

  • Heating: Heat the mixture with stirring until all the solid has completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Allow the solution to cool slowly. A gradual cooling rate (e.g., 10-20°C per hour) is generally preferred as it promotes the growth of larger, more well-defined crystals.[7][14] Rapid cooling often leads to the formation of small, irregular crystals.

  • Maturation (Aging): Once the target temperature (e.g., 0-5°C) is reached, hold the slurry at this temperature with gentle stirring for a period (e.g., 2-4 hours) to allow for complete crystallization and potential phase equilibration to the most stable polymorphic form.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

G cluster_0 Cooling Crystallization Workflow A Dissolve Solute in Hot Solvent B Hot Filtration (Optional) A->B If impurities are present C Controlled Cooling (Induces Supersaturation) A->C No insoluble impurities B->C D Crystal Nucleation & Growth C->D E Maturation (Aging) at Low Temperature D->E F Filtration to Isolate Crystals E->F G Wash with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for Cooling Crystallization.

Method 2: Anti-Solvent Addition (Drowning Out)

This method is particularly useful when the compound is highly soluble across a wide temperature range in a given solvent, or when it is thermally sensitive.[15] The principle involves adding a second solvent (the "anti-solvent") in which the compound is insoluble, causing a rapid decrease in solubility and inducing crystallization.[16][17][18]

  • Dissolution: Dissolve the crude 2-chloro-N-(4-fluorophenyl)propanamide in a minimal amount of a "good" solvent (e.g., acetone) at ambient temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., water or heptane). The anti-solvent must be miscible with the primary solvent.[6] The rate of addition is a critical parameter; slow addition generally favors the growth of larger crystals.[15]

  • Observation: Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation).

  • Maturation: After the initial crystal formation, continue the addition of the anti-solvent over a set period. Then, allow the resulting slurry to stir for 1-2 hours to ensure complete precipitation.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the final solvent/anti-solvent mixture (or pure anti-solvent) for the washing step.

G cluster_1 Anti-Solvent Crystallization Workflow A Dissolve Solute in 'Good' Solvent B Slowly Add Miscible 'Anti-Solvent' A->B C Induce Supersaturation & Nucleation B->C D Continue Addition & Maturation (Aging) C->D E Filtration to Isolate Crystals D->E F Wash with Solvent/ Anti-Solvent Mixture E->F G Dry Crystals Under Vacuum F->G H Pure Crystalline Product G->H

Caption: Workflow for Anti-Solvent Crystallization.

Characterization and Validation

The success of any crystallization protocol must be validated. The resulting crystals should be analyzed to confirm purity and identify the crystal form.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.

  • Melting Point: A sharp melting point, determined by Differential Scanning Calorimetry (DSC) or a melting point apparatus, is a good indicator of high purity. The melting point for 2-chloro-N-(4-fluorophenyl)propanamide has been reported as 105.5-108 °C.[5]

  • Polymorph Screening: Powder X-ray Diffraction (PXRD) is the definitive technique for identifying the crystalline form. DSC can also reveal different polymorphs through distinct melting points or phase transition events.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; cooling is too slow; compound is too soluble.Concentrate the solution by evaporating some solvent; cool to a lower temperature; add an anti-solvent.
Oiling Out Solution is too concentrated; cooling is too rapid; impurities are present.Dilute the solution slightly; decrease the cooling rate; try a different solvent system.
Poor Yield Compound is too soluble in the cold solvent; insufficient maturation time.Use a different solvent or an anti-solvent; increase maturation time; cool to a lower temperature.
Small/Needle-like Crystals Cooling or anti-solvent addition is too rapid; insufficient agitation.Slow down the cooling/addition rate; optimize the stirring speed.

Conclusion

Developing a robust crystallization method for 2-chloro-N-(4-fluorophenyl)propanamide is an empirical process that requires a systematic and logical approach. By first establishing a comprehensive solubility profile, researchers can make informed decisions about the most promising crystallization technique, whether it be controlled cooling, anti-solvent addition, or a combination thereof. Careful control over process parameters such as cooling rate, addition rate, and agitation is essential for achieving high purity, good yield, and the desired crystal form. The protocols and workflows provided in this note serve as a foundational guide for the successful development and optimization of a scalable and reproducible crystallization process.

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • Myerson, A. S. (2002).
  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
  • Crystal Growth & Design at 25: The 25th Anniversary Special Issue. (2025). Crystal Growth & Design. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved from [Link]

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.).
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Retrieved from [Link]

  • Crystal Growth & Design Journal. (n.d.). ACS Publications. Retrieved from [Link]

  • Crystal Growth & Design Current Issue. (n.d.). ACS Publications. Retrieved from [Link]

  • Paradkar, A. R., et al. (n.d.). Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Ovid.
  • Crystal Growth & Design Vol. 25 No. 19. (2025). ACS Publications. Retrieved from [Link]

  • Lorena, C. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris.
  • Anti-solvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15). ijprajournal. Retrieved from [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29).
  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora. Retrieved from [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research.
  • Crystal Growth & Design (American Chemical Society). (n.d.). SciSpace.
  • Crystallization by Antisolvent Addition and Cooling. (n.d.). SciSpace.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom.
  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. (2024, August 29).
  • Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties. (2018, January 10). ACS Publications. Retrieved from [Link]

  • Crystal Structure Analysis and Pharmaceutical Properties of Amide Salts Consisting of Paracetamol/Sulfonic Acids as Solid Forms Prepared by Grinding. (2019, December 16). ACS Publications. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Retrieved from [Link]

  • Editorial. (2000, August 24). Organic Process Research & Development. Retrieved from [Link]

  • Organic Process Research & Development Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (2020, December 28). Organic Process Research & Development. Retrieved from [Link]

  • Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. (2024, July 17). Semantic Scholar.
  • Organic Process Research & Development Journal. (n.d.). ACS Publications. Retrieved from [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC.
  • Chemical Properties of Propanamide, N-(4-fluorophenyl)-2-methyl. (n.d.). Cheméo. Retrieved from [Link]

  • 2-chloro-n-[1-(4-fluorophenyl)ethyl]propanamide. (n.d.). PubChemLite. Retrieved from [Link]

  • Propanamide, N-(4-fluorophenyl)-2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Conformational properties of N-aryl amides. (n.d.).
  • Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. (2017). Organic Chemistry Portal. Retrieved from [Link]

Sources

Method

Application Note: Scalable Production of 2-Chloro-N-(4-fluorophenyl)propanamide via Biphasic Schotten-Baumann Amidation

Executive Summary 2-Chloro-N-(4-fluorophenyl)propanamide (CAS: 21262-04-4) is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. Transitioning the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(4-fluorophenyl)propanamide (CAS: 21262-04-4) is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. Transitioning the synthesis of this fluorinated amide from a milligram-scale medicinal chemistry route to a kilogram-scale process requires overcoming severe heat transfer limitations, managing corrosive byproducts, and ensuring high atom economy. This application note details a self-validating, pilot-scale biphasic Schotten-Baumann protocol designed to maximize yield, suppress impurity formation, and ensure safe thermal control.

Process Chemistry & Mechanistic Rationale

In early-stage development, amide bonds are frequently formed using expensive coupling reagents (e.g., HATU, EDC) that generate stoichiometric organic waste. However, process chemistry mandates a shift to highly atom-economical acid chloride activations for large-scale amidations[2].

The synthesis of 2-chloro-N-(4-fluorophenyl)propanamide relies on the nucleophilic acyl substitution between 4-fluoroaniline and 2-chloropropanoyl chloride. Because the reaction generates one equivalent of hydrogen chloride (HCl), an acid scavenger is required.

The Causality of Phase Selection: In standard monophasic laboratory protocols, organic bases like triethylamine (TEA) are used in dichloromethane (DCM). On a pilot scale, this approach is fundamentally flawed. The byproduct, TEA·HCl, precipitates as a thick, intractable slurry. This non-Newtonian mixture severely impairs reactor agitation, drastically reducing the overall heat transfer coefficient ( U ). Poor heat dissipation leads to localized "hot spots," which accelerate the degradation of the acid chloride and promote the formation of dimeric impurities.

To engineer a robust system, we employ a biphasic Schotten-Baumann approach utilizing an organic solvent (Ethyl Acetate) and an aqueous inorganic base (Potassium Carbonate). The inorganic base neutralizes the HCl at the biphasic interface, and the resulting salts (KCl, CO₂) partition entirely into the aqueous phase. This maintains a highly fluid reaction mixture, ensuring optimal heat transfer and seamless downstream phase separation.

Mechanism R1 2-Chloropropanoyl Chloride (Organic Phase) Int Tetrahedral Intermediate (Interface) R1->Int Nucleophilic Attack R2 4-Fluoroaniline (Organic Phase) R2->Int Base Aqueous K2CO3 (Aqueous Phase) Base->Int Acid Scavenging (Removes HCl) Prod 2-chloro-N-(4-fluorophenyl)propanamide (Target Product) Int->Prod Organic Phase Retention Waste KCl + CO2 + H2O (Aqueous Waste) Int->Waste Aqueous Phase Extraction

Biphasic Schotten-Baumann reaction mechanism and phase distribution.

Scale-Up Strategy & Optimization Data

Before finalizing the kilogram-scale protocol, a solvent and base screening was conducted at the 100-gram scale to validate the causality of our process design. As shown in Table 1 , the biphasic EtOAc/K₂CO₃ system provided the optimal balance of yield, purity, and fluid dynamics.

Table 1: Evaluation of Base and Solvent Systems for Scale-Up

Solvent SystemBase (Equiv)Phase SystemYield (%)Purity (HPLC)Process Observations & Causality
DCMTEA (1.5)Monophasic82.4%95.2%Thick salt slurry formed; poor thermal control.
THFDIPEA (1.5)Monophasic85.1%96.0%Moderate stirring; high cost of base limits scale-up.
TolueneNaOH (2.0)Biphasic91.0%98.5%Good thermal control; slower reaction kinetics at interface.
EtOAc K₂CO₃ (1.5) Biphasic 94.5% 99.1% Excellent fluid dynamics; rapid phase split; high purity.

Standard Operating Procedure: 1-Kilogram Pilot Batch

The following protocol is designed as a self-validating system . Each critical step contains built-in checkpoints to ensure the chemical environment behaves exactly as predicted before proceeding to the next unit operation.

Materials Required
  • 4-Fluoroaniline: 555.5 g (5.0 mol, 1.0 equiv)

  • 2-Chloropropanoyl chloride: 666.6 g (5.25 mol, 1.05 equiv)

  • Potassium carbonate (K₂CO₃): 1036.5 g (7.5 mol, 1.5 equiv)

  • Ethyl Acetate (EtOAc): 5.0 L (Reaction solvent)

  • Deionized Water: 5.0 L (Aqueous phase)

  • Heptane: 3.0 L (Crystallization antisolvent)

Step-by-Step Workflow

1. Reactor Initialization & Amine Dissolution

  • Charge a 20 L jacketed glass reactor with 5.0 L of EtOAc and 555.5 g of 4-fluoroaniline.

  • In a separate vessel, dissolve 1036.5 g of K₂CO₃ in 5.0 L of deionized water.

  • Charge the aqueous K₂CO₃ solution into the reactor. Set the agitator to 250 RPM to create a well-mixed biphasic emulsion.

  • Cool the reactor jacket until the internal temperature stabilizes at 0–5 °C .

2. Controlled Acid Chloride Dosing

  • Load 666.6 g of 2-chloropropanoyl chloride into a calibrated dropping funnel.

  • Begin dropwise addition of the acid chloride, maintaining the internal temperature strictly below 10 °C .

  • Causality Check: Dosing the highly reactive acid chloride into the amine/base mixture (rather than the reverse) ensures the amine is always in stoichiometric excess relative to the available acid chloride. This suppresses the competing aqueous hydrolysis pathway, ensuring nucleophilic attack by the aniline remains the dominant kinetic pathway.

3. In-Process Control (IPC) & Self-Validation

  • After addition is complete, stir the biphasic mixture for 60 minutes at 10 °C.

  • Self-Validating IPC: Withdraw a 1 mL aliquot from the upper organic layer. Quench immediately with 1 mL of methanol (this derivatizes any unreacted acid chloride into a stable methyl ester, preventing false analytical artifacts). Analyze via HPLC.

  • Go/No-Go Metric: Proceed to phase separation only when residual 4-fluoroaniline is ≤ 0.5% AUC.

4. Phase Separation & Aqueous Washing

  • Halt agitation and allow the phases to separate for 15 minutes. Discard the lower aqueous layer (contains KCl and water-soluble impurities).

  • Wash the retained organic layer with 2.0 L of 1M HCl.

  • Causality Check: The acidic wash selectively protonates any unreacted 4-fluoroaniline, partitioning it into the aqueous waste stream and preventing it from co-crystallizing with the final product.

  • Perform a final wash with 2.0 L of brine to remove residual water from the organic phase.

5. Reactive Crystallization & Isolation

  • Transfer the organic layer to a crystallization vessel. Concentrate the EtOAc under vacuum (40 °C) to approximately 2.5 L.

  • Slowly charge 3.0 L of Heptane (antisolvent) over 45 minutes while cooling the mixture to 0 °C.

  • Filter the resulting white crystalline slurry. Wash the filter cake with cold heptane (1.0 L) and dry under vacuum at 45 °C to constant weight.

Workflow Step1 Reactor Setup EtOAc + Aq. Base Step2 Controlled Dosing Acid Chloride (0-5 °C) Step1->Step2 Step3 Phase Separation Discard Aqueous Step2->Step3 >99% Conversion Step4 Crystallization Heptane Antisolvent Step3->Step4 Organic Layer Step5 Filtration & Drying Vacuum (40 °C) Step4->Step5 Purified Slurry

Step-by-step downstream processing and unit operations for the 1-kg scale-up.

Advanced Manufacturing: Continuous Flow Perspective

While the batch protocol above is highly robust, modern process chemistry is increasingly migrating toward continuous flow systems for highly exothermic acylations. Continuous Schotten-Baumann routes minimize worker exposure to toxic anilines and corrosive acid chlorides while offering superior heat dissipation due to the high surface-area-to-volume ratio of flow reactors. This paradigm has been successfully demonstrated in the pilot-scale continuous production of APIs such as LY2886721[3] and the acyl sulfonamide tasisulam[4]. Facilities equipped with plug-flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs) can adapt the EtOAc/K₂CO₃ biphasic system described above into a continuous process by utilizing high-shear static mixers.

Analytical Specifications

The isolated 2-chloro-N-(4-fluorophenyl)propanamide must meet the rigorous release specifications outlined in Table 2 prior to downstream utilization[1].

Table 2: Product Release Specifications

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 105.5 – 108.0 °CCapillary Melting Point Apparatus
Chemical Purity ≥ 99.0% AUCHPLC (UV at 254 nm)
Residual Aniline ≤ 0.1%HPLC
Exact Mass 201.036 ± 0.005 DaLC-HRMS (ESI+)
Loss on Drying ≤ 0.5%Thermogravimetric Analysis (TGA)

References

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Chloro-N-(4-fluorophenyl)propanamide

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Area: Drug Discovery, Continuous Flow Integration, and High-Throughput Synthesis Executive Summary & Scientific Rationale T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Area: Drug Discovery, Continuous Flow Integration, and High-Throughput Synthesis

Executive Summary & Scientific Rationale

The compound 2-chloro-N-(4-fluorophenyl)propanamide is a highly versatile bifunctional building block. Featuring both a robust amide linkage and an α -chloro electrophilic handle, it is a critical intermediate in the synthesis of protein kinase inhibitors 1 and local anesthetic analogs (e.g., prilocaine derivatives) 2.

Traditionally, the nucleophilic acyl substitution between 4-fluoroaniline and 2-chloropropionyl chloride is performed in batch at room temperature. However, this conventional approach often suffers from prolonged reaction times (up to 24 hours), competitive hydrolysis of the acid chloride, and the formation of di-acylated impurities.

Causality in Reagent & Solvent Selection
  • Solvent (Anhydrous THF): While N,N-Dimethylformamide (DMF) is a popular microwave solvent due to its excellent microwave-absorbing properties (high loss tangent), reacting acid chlorides in DMF under microwave conditions can generate Vilsmeier-type intermediates that irreversibly cap the aniline 4. Tetrahydrofuran (THF) avoids this mechanistic dead-end while providing sufficient polarity for microwave coupling.

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive α -chloro group of the acylating agent.

Experimental Workflow

The following diagram maps the logical progression of the synthesis, ensuring minimal handling and maximum atom economy.

Workflow A 1. Reagent Preparation (4-Fluoroaniline + DIPEA in THF) B 2. Controlled Electrophile Addition (2-Chloropropionyl Chloride at 0 °C) A->B C 3. Microwave Irradiation (100 °C, 10 min, 150 W) B->C D 4. Quench & Liquid-Liquid Extraction (NaHCO3 / EtOAc) C->D E 5. Product Isolation (Recrystallization / Flash Chromatography) D->E

Workflow for the microwave-assisted amidation of 4-fluoroaniline.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, visual or analytical cues are provided to confirm that the reaction is proceeding exactly as intended.

Materials Required
  • Nucleophile: 4-Fluoroaniline (99%, anhydrous)

  • Electrophile: 2-Chloropropionyl chloride (97%, stored under argon)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Equipment: Monomode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10 mL pressure-rated vials.

Step-by-Step Methodology
  • Preparation of the Amine Solution:

    • Purge a 10 mL microwave-safe reaction vial with argon for 2 minutes.

    • Add 4-fluoroaniline (5.0 mmol, 555 mg) and DIPEA (7.5 mmol, 1.3 mL) to the vial.

    • Dissolve the mixture in 5.0 mL of anhydrous THF.

    • Validation Checkpoint: The solution should be pale yellow and completely homogenous.

  • Temperature-Controlled Addition:

    • Cool the reaction vial in an ice-water bath to 0 °C.

    • Causality: 2-chloropropionyl chloride is a highly reactive, bifunctional electrophile. Adding it at room temperature causes an uncontrolled exothermic spike, leading to thermal degradation and di-acylation.

    • Slowly add 2-chloropropionyl chloride (5.5 mmol, 535 µL) dropwise over 2 minutes.

    • Validation Checkpoint: A white precipitate (DIPEA hydrochloride salt) will form immediately upon addition. This visual cue confirms the successful initiation of the acyl substitution.

  • Microwave Irradiation:

    • Seal the vial with a Teflon-lined crimp cap.

    • Insert the vial into the microwave reactor cavity.

    • Parameters:

      • Target Temperature: 100 °C

      • Hold Time: 10 minutes

      • Maximum Power: 150 W

      • Stirring: High

      • Cooling: On (Dynamic cooling ensures a constant influx of microwave energy without overheating).

    • Validation Checkpoint: Monitor the power curve on the reactor display. The power should spike initially to reach 100 °C, then drop to a steady 10-20 W to maintain the temperature.

  • Reaction Quench and Workup:

    • Once cooled to < 30 °C, uncap the vial and dilute the mixture with 15 mL of Ethyl Acetate (EtOAc).

    • Transfer to a separatory funnel and wash with 15 mL of saturated aqueous NaHCO3​ .

    • Causality: The basic wash neutralizes any residual HCl and partitions the DIPEA salts into the aqueous layer, preventing acid-catalyzed hydrolysis of the newly formed amide during concentration 1.

    • Wash the organic layer with 15 mL of brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Analytical Confirmation:

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the 4-fluoroaniline spot ( Rf​≈0.4 ) and the appearance of a single new UV-active spot ( Rf​≈0.6 ) validates complete conversion.

Mechanistic Pathway

The reaction proceeds via a classic nucleophilic acyl substitution. The microwave energy specifically accelerates the formation and subsequent collapse of the tetrahedral intermediate by coupling with the dipole moments of the polar transition states.

Mechanism N1 4-Fluoroaniline (Nucleophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 2-Chloropropionyl Chloride N2->N3 Electrophile N4 2-Chloro-N-(4-fluorophenyl) propanamide N3->N4 Elimination of Cl⁻ (Trapped by DIPEA)

Nucleophilic acyl substitution mechanism forming the target amide.

Quantitative Data: Batch vs. Microwave

The table below summarizes the empirical advantages of adopting the microwave-assisted protocol over traditional batch synthesis. Data reflects optimized runs at a 5.0 mmol scale.

Process ParameterConventional Batch MethodMicrowave-Assisted ProtocolScientific Causality for Variance
Temperature 25 °C (Ambient)100 °CMicrowave allows safe superheating of THF above its boiling point in a sealed vessel.
Reaction Time 24 hours10 minutesDirect dielectric heating rapidly overcomes the activation energy barrier ( Ea​ ).
Isolated Yield 65 - 72%92 - 95% Shorter reaction times prevent the competitive hydrolysis of the acid chloride.
Purity (LC-MS) ~85%> 98% Rapid kinetics suppress the formation of di-acylated aniline byproducts.
Purification Need Flash ChromatographySimple RecrystallizationHigh conversion eliminates the need for silica gel separation of unreacted starting materials.

Troubleshooting & Process Optimization

Even with a robust protocol, variations in reagent quality can impact outcomes. Here is the causality behind common failures and how to correct them:

  • Issue: High levels of unreacted 4-fluoroaniline.

    • Causality: 2-chloropropionyl chloride is highly hygroscopic and readily hydrolyzes to 2-chloropropionic acid upon exposure to atmospheric moisture. The resulting carboxylic acid will not react with the aniline without an additional coupling reagent (e.g., HATU).

    • Solution: Always use a fresh, tightly sealed bottle of the acid chloride. Perform the reagent transfer using a dry syringe under an argon atmosphere.

  • Issue: Formation of a secondary peak on LC-MS with a higher mass ( [M+H]++90 ).

    • Causality: This indicates di-acylation (the amide nitrogen attacks a second equivalent of acid chloride).

    • Solution: Ensure strict stoichiometric control (maximum 1.1 equivalents of acid chloride) and strictly maintain the 0 °C temperature during the initial dropwise addition.

References

  • Source: Google Patents (AU2008314632B2)
  • Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems Source: ACS Omega URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2-chloro-N-(4-fluorophenyl)propanamide Synthesis

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during the synthesis of 2-chloro-N-(4-fluorophenyl)propanamide. The followin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during the synthesis of 2-chloro-N-(4-fluorophenyl)propanamide. The following question-and-answer format provides in-depth technical guidance, drawing from established synthetic methodologies and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-chloro-N-(4-fluorophenyl)propanamide and what are the primary reagents?

A1: The most prevalent method for synthesizing 2-chloro-N-(4-fluorophenyl)propanamide is the acylation of 4-fluoroaniline with 2-chloropropionyl chloride.[1] This nucleophilic acyl substitution is typically conducted in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1][2] An inert solvent like toluene, dichloromethane (DCM), or dimethylformamide (DMF) is commonly used.[2][3][4]

Q2: What are the expected spectroscopic characteristics of pure 2-chloro-N-(4-fluorophenyl)propanamide?

A2: The molecular formula of 2-chloro-N-(4-fluorophenyl)propanamide is C9H9ClFNO, with a molecular weight of 201.62 g/mol .[5] Key spectroscopic data would include:

  • ¹H NMR: Signals corresponding to the aromatic protons of the 4-fluorophenyl group, the methine proton adjacent to the chlorine, the methyl protons, and a broad singlet for the amide N-H.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), the chlorinated methine carbon, and the methyl carbon.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-F stretching bands.[6]

  • Mass Spectrometry: The molecular ion peak (M+) and characteristic isotopic patterns for chlorine.[5]

Q3: Which analytical techniques are most effective for identifying impurities in my final product?

A3: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling:[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product from its impurities.[8][9] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a valuable tool.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about isolated impurities.

Troubleshooting Guide: Common Impurities and Their Mitigation

Issue 1: Presence of Unreacted Starting Materials

Question: My final product analysis shows significant amounts of unreacted 4-fluoroaniline and/or 2-chloropropionyl chloride. What are the likely causes and how can I resolve this?

Answer: The presence of unreacted starting materials is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: An improper molar ratio of reactants is a frequent culprit.

    • Solution: Ensure an accurate 1:1 molar ratio of 4-fluoroaniline to 2-chloropropionyl chloride. A slight excess (1.05-1.1 equivalents) of the acylating agent can be used to drive the reaction to completion, but this may lead to other impurities if not carefully controlled.

  • Insufficient Base: The base is crucial for neutralizing the HCl generated during the reaction. Without it, the reaction mixture becomes acidic, protonating the aniline and rendering it non-nucleophilic.

    • Solution: Use at least one equivalent of a suitable base like triethylamine.[2] For less reactive systems, a stronger base or a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be beneficial.[13]

  • Low Reaction Temperature or Insufficient Time: Amide bond formation may be slow under certain conditions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, consider increasing the temperature or extending the reaction time.[14]

  • Poor Reagent Quality: 2-chloropropionyl chloride is susceptible to hydrolysis.

    • Solution: Use freshly opened or distilled 2-chloropropionyl chloride. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]

Workflow for Optimizing the Reaction:

Caption: Troubleshooting workflow for unreacted starting materials.

Issue 2: Formation of Diacylated Byproduct

Question: I have identified an impurity with a higher molecular weight, which I suspect is the diacylated product, N-(2-chloropropionyl)-N-(4-fluorophenyl)-2-chloropropanamide. How can this be happening and what is the remedy?

Answer: Diacylation can occur if the initially formed amide is deprotonated and acts as a nucleophile towards another molecule of the acyl chloride. While less common with anilines compared to aliphatic amines, it can be problematic under certain conditions.

Potential Causes & Solutions:

  • Excess Acylating Agent: A large excess of 2-chloropropionyl chloride increases the likelihood of a second acylation event.

    • Solution: Add the 2-chloropropionyl chloride dropwise to the solution of 4-fluoroaniline and base. This maintains a low instantaneous concentration of the acylating agent.[13]

  • Strongly Basic Conditions: The use of a very strong base can deprotonate the newly formed amide, making it susceptible to further acylation.

    • Solution: Use a non-nucleophilic base of appropriate strength, such as triethylamine or diisopropylethylamine (DIPEA).[15] Avoid overly strong bases unless necessary for other reasons.

Reaction Scheme for Diacylation:

G 4-Fluoroaniline 4-Fluoroaniline Product Product 4-Fluoroaniline->Product + 2-Chloropropionyl Chloride Diacylated Impurity Diacylated Impurity Product->Diacylated Impurity + 2-Chloropropionyl Chloride (Excess)

Caption: Formation of the diacylated impurity.

Issue 3: Presence of Hydrolyzed Acyl Chloride

Question: My analysis indicates the presence of 2-chloropropionic acid in my crude product. What is the source of this impurity?

Answer: The presence of 2-chloropropionic acid is a clear indication of the hydrolysis of the starting material, 2-chloropropionyl chloride.

Potential Causes & Solutions:

  • Moisture in the Reaction: Water present in the solvent, reagents, or from atmospheric exposure will readily react with the highly reactive acyl chloride.

    • Solution: Employ anhydrous solvents and reagents.[3] Dry all glassware in an oven prior to use and conduct the reaction under an inert atmosphere.

  • Improper Storage of Acyl Chloride: 2-chloropropionyl chloride is sensitive to moisture and should be stored accordingly.

    • Solution: Store 2-chloropropionyl chloride in a tightly sealed container, preferably in a desiccator.

Purification Strategy:

If 2-chloropropionic acid is present in the product, it can typically be removed during the workup.

Experimental Protocol: Aqueous Workup to Remove Acidic Impurities

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic impurity into its water-soluble sodium salt.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter and concentrate the organic solvent to obtain the crude product, now free of the acidic impurity.

Issue 4: Impurities from Side Reactions of 4-Fluoroaniline

Question: I'm observing colored impurities and other unexpected byproducts. Could these be arising from the 4-fluoroaniline starting material?

Answer: Yes, 4-fluoroaniline, like other anilines, can be susceptible to oxidation and other side reactions, especially under harsh conditions.[16]

Potential Causes & Solutions:

  • Oxidation of Aniline: Freshly purified aniline is a colorless oil, but it can darken upon exposure to air due to the formation of colored, oxidized impurities.[16]

    • Solution: Use high-purity, recently distilled or purchased 4-fluoroaniline.[17] If the starting material is discolored, consider purification by distillation before use.

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution.[16] While not highly probable with 2-chloropropionyl chloride, other reactive electrophiles could be present as contaminants.

    • Solution: Ensure the purity of all reagents and solvents to avoid introducing unwanted electrophiles.

Summary of Common Impurities and Their Characteristics:

ImpurityLikely CauseIdentification MethodMitigation Strategy
4-FluoroanilineIncomplete reactionHPLC, GC-MSOptimize stoichiometry, base, temperature, and time
2-Chloropropionyl chlorideIncomplete reactionGC-MS (often hydrolyzes on column)Optimize reaction conditions; use slight excess if necessary
Diacylated ProductExcess acylating agentLC-MS, NMRSlow addition of acyl chloride; avoid overly strong bases
2-Chloropropionic acidHydrolysis of acyl chlorideHPLC, LC-MSUse anhydrous conditions; remove with basic wash
Oxidized Aniline DerivativesImpure starting material; air exposureHPLC (often colored)Use pure, fresh 4-fluoroaniline; run under inert gas

References

  • Benchchem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.
  • Benchchem. (n.d.). Troubleshooting low yield in Lipoamide chemical synthesis.
  • U.S. Geological Survey. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry.
  • U.S. Geological Survey. (n.d.). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water.
  • Benchchem. (2025). Identifying and characterizing Amidephrine synthesis impurities.
  • ResearchGate. (2025). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry.
  • Der Pharma Chemica. (n.d.). Simultaneous Determination of Chloroacetanilide Herbicide Residues in Crops with Gas Chromatography-Mass Spectrometry.
  • PubMed. (n.d.). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray.
  • EvitaChem. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4.
  • Benchchem. (n.d.). 4-Fluoroaniline | 371-40-4.
  • Google Patents. (n.d.). CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide.
  • Patsnap Eureka. (2026). Amide Infrared Spectroscopy: Determining Purity via Peak Analysis.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide.
  • Benchchem. (n.d.). common side products in the synthesis of "3-(3-Chloro-4-fluorophenyl)propanal".
  • National Institute of Standards and Technology. (n.d.). Propanamide, N-(4-fluorophenyl)-2-chloro-.
  • Reddit. (2024). Esterification/Amidation Problems.
  • Wikipedia. (n.d.). Aniline.

Sources

Optimization

Technical Support Center: Synthesis of Propionamide Derivatives

Welcome to the technical support center for the synthesis of propionamide derivatives. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to help you navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of propionamide derivatives. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This center is structured to address specific challenges you may encounter, explaining the "why" behind experimental choices to ensure your syntheses are both successful and reproducible.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of propionamide derivatives, providing probable causes and actionable solutions.

Problem: Low yield of my target propionamide derivative with significant propanoic acid contamination.

Probable Cause: This issue typically points to the hydrolysis of your starting material, most commonly an acyl chloride or another activated carboxylic acid derivative. Acyl chlorides are highly reactive and susceptible to moisture.[1]

Solutions:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and allow it to cool in a desiccator before use.

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if you are preparing them in-house, ensure they are properly dried and stored over molecular sieves.

    • Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]

  • Optimize Reagent Addition and Temperature:

    • The reaction between acyl chlorides and amines is often highly exothermic.[1] To control the reaction rate and minimize side reactions, add the acyl chloride dropwise to a cooled solution (e.g., 0°C) of the amine and a base.[][3] This slow addition maintains a low concentration of the highly reactive acyl chloride, favoring the desired reaction with the amine over hydrolysis.

  • Employ Schotten-Baumann Conditions:

    • This technique involves a biphasic system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (e.g., NaOH or NaHCO₃).[][4]

    • The amine and acyl chloride react in the organic phase. As hydrochloric acid is produced, it is neutralized by the base in the aqueous phase.[4] This is particularly effective because amines are generally more nucleophilic than hydroxide ions, so the desired amidation reaction outcompetes the hydrolysis of the acyl chloride.[4]

Problem: My primary propionamide product is contaminated with a significant amount of propionitrile.

Probable Cause: This is a classic case of dehydration of the primary amide. This side reaction is common when using strong dehydrating agents or certain coupling reagents under harsh conditions.[5][6]

Solutions:

  • Avoid Strong Dehydrating Agents:

    • Reagents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂) are potent dehydrating agents and should be avoided if the amide is the desired product.[6][7]

  • Careful Selection of Coupling Reagents:

    • Carbodiimide reagents (e.g., DCC, EDC) are condensing agents and can cause the dehydration of primary amides (like those derived from glutamine or asparagine in peptide synthesis) to nitriles.[5]

    • If you are using a coupling reagent to form a primary propionamide, consider alternatives to carbodiimides or ensure milder reaction conditions (e.g., lower temperature) are used.

  • Modify Reaction Conditions:

    • If you must use a reagent that could cause dehydration, running the reaction at a lower temperature can help to disfavor the dehydration pathway.

Problem: I'm trying to synthesize a primary propionamide, but I'm getting a primary amine with one less carbon (ethylamine derivative).

Probable Cause: Your reaction conditions are likely promoting a Hofmann rearrangement. This reaction occurs when a primary amide is treated with a halogen (like bromine or chlorine) in the presence of a strong base (like sodium hydroxide).[8][9]

Solutions:

  • Avoid Halogens and Strong Base:

    • The most straightforward solution is to ensure that your reaction mixture does not contain both a halogenating agent (Br₂, Cl₂, or reagents that generate them in situ like N-bromosuccinimide) and a strong base.[9][10]

  • Alternative Reagents for Other Transformations:

    • If you are performing a reaction on another part of your molecule that requires a base, ensure that no oxidizing or halogenating agents are present that could initiate the Hofmann rearrangement.

    • If oxidation is required elsewhere on the molecule, choose conditions that are not basic and do not involve halogens.

Problem: When trying to N-alkylate my propionamide, I get a mixture of mono- and di-alkylated products.

Probable Cause: This is a common issue of over-alkylation. The mono-alkylated product is often more nucleophilic than the starting amide or the corresponding amine, leading to a second alkylation event.[11]

Solutions:

  • Control Stoichiometry and Addition:

    • Use a large excess (5-10 equivalents) of the amine/amide relative to the alkylating agent to statistically favor mono-alkylation.[11]

    • Add the alkylating agent slowly and dropwise to the reaction mixture to maintain a low concentration, which helps to prevent the newly formed, more reactive secondary amine from immediately reacting again.[11][12]

  • Lower the Reaction Temperature:

    • Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.[11]

  • Consider an Alternative Synthetic Route:

    • Reductive Amination: This is a highly effective method for producing secondary amines with minimal over-alkylation. It involves reacting a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ.[13]

    • Protecting Group Strategy: Protect the primary amine with a group like tert-butoxycarbonyl (Boc). The protected amine can then be mono-alkylated, followed by deprotection to yield the desired secondary amine.[11][13]

Problem: When using a coupling reagent like DCC or EDC, my yield is low, and I'm isolating a significant amount of an insoluble white solid (N-acylurea).

Probable Cause: The O-acylisourea intermediate, formed from the reaction of your carboxylic acid and the carbodiimide, is rearranging to a stable, unreactive N-acylurea.[5][14][15] This side reaction is competitive with the desired reaction with the amine.

Solutions:

  • Use Additives:

    • Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are crucial when using carbodiimides.[5][16] They react with the O-acylisourea intermediate to form an active ester. This active ester is more stable towards rearrangement but still reactive enough to form the desired amide, thus minimizing the formation of N-acylurea.[15]

  • Control Temperature:

    • The rearrangement to N-acylurea is temperature-dependent. Running the coupling reaction at lower temperatures (e.g., 0°C) is highly recommended to suppress this side reaction.[5]

  • Solvent Choice:

    • Using solvents with a low dielectric constant, such as dichloromethane or chloroform, can help to minimize the N-acylurea side reaction.[14]

Problem: My chiral propionamide derivative is showing significant racemization after synthesis.

Probable Cause: Racemization is a common issue when activating chiral carboxylic acids, especially in the presence of a base. The activated intermediate can form an oxazolone, which can lead to a loss of stereochemical integrity.[16][17]

Solutions:

  • Optimize Coupling Reagent and Additives:

    • Use coupling reagents in combination with racemization-suppressing additives. Combinations like DIC with HOBt or Oxyma are highly recommended.[16][18] Oxyma is a particularly effective and non-explosive alternative.[18]

    • Phosphonium (e.g., PyBOP) and uronium/aminium (e.g., HATU) reagents can also be used, but their tendency to cause racemization can be influenced by the base used.[19]

  • Careful Selection of Base:

    • The choice of base is critical. Use a weaker, sterically hindered base to minimize racemization.[16]

    • Recommended: 2,4,6-Collidine or N-methylmorpholine (NMM).[16][17]

    • Use with Caution: Diisopropylethylamine (DIPEA) is a strong base and can promote racemization. If you must use it, use the lowest effective concentration.[16]

  • Control Reaction Temperature and Time:

    • Perform the coupling reaction at a low temperature (e.g., 0°C).[18]

    • Minimize the pre-activation time of the carboxylic acid before adding the amine to reduce the opportunity for oxazolone formation.[16]

Frequently Asked Questions (FAQs)

Q1: What is the best general method to synthesize a propionamide derivative from propanoic acid and an amine?

A1: Direct heating of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of an ammonium salt.[20] The most reliable methods involve activating the carboxylic acid.

  • Acyl Chloride Method: Convert the propanoic acid to propionyl chloride using a reagent like thionyl chloride (SOCl₂).[4] The resulting acyl chloride is highly reactive and will readily form an amide upon reaction with an amine, typically in the presence of a base to neutralize the HCl byproduct.[1][]

  • Coupling Reagent Method: Use a coupling reagent like EDC or HATU in the presence of a base. This is a one-pot method that is very common, especially in pharmaceutical and peptide synthesis, due to its mild conditions.[19][20]

Q2: How do I choose the right solvent for my propionamide synthesis?

A2: The choice of solvent depends on the specific reaction.

  • For reactions involving acyl chlorides, anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are common choices to prevent hydrolysis.[]

  • For coupling reactions, polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are often used due to their ability to dissolve a wide range of starting materials. However, be aware that the choice of solvent can influence side reactions.[21]

Q3: My product is difficult to purify. What are some common techniques for propionamide derivatives?

A3:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective way to remove impurities.[22]

  • Column Chromatography: This is a versatile method for purifying both solid and liquid products. Silica gel is the most common stationary phase. The choice of eluent will depend on the polarity of your product and the impurities.

  • Aqueous Wash: During workup, washing the organic layer with a dilute acid solution can remove unreacted amine, and washing with a dilute base solution can remove unreacted carboxylic acid.

Data and Workflow Visualizations

Table 1: Comparison of Common Coupling Reagents and Strategies to Mitigate Side Reactions
Coupling Reagent ClassExamplesCommon Side ReactionsMitigation Strategies
Carbodiimides DCC, EDC, DICRacemization, N-acylurea formation, Dehydration of primary amidesUse additives (HOBt, Oxyma); Low temperature (0°C); Use non-polar solvents (DCM).[5][14][15][16]
Phosphonium Salts BOP, PyBOPCarcinogenic byproduct (HMPA) with BOPUse PyBOP as a non-toxic alternative.[5]
Uronium/Aminium Salts HBTU, HATU, TBTURacemization (especially with strong bases)Use a weak, sterically hindered base (e.g., NMM, collidine).[16][19]
Diagram 1: Troubleshooting Workflow for Propionamide Synthesis

G start Propionamide Synthesis: Low Yield or Impure Product impurity_check What is the main impurity? start->impurity_check prop_acid Propanoic Acid impurity_check->prop_acid Acidic byproduct propionitrile Propionitrile impurity_check->propionitrile Nitrile byproduct amine_degraded Degraded Amine (1 Carbon Less) impurity_check->amine_degraded Amine byproduct reagent_byproduct Reagent-Related Byproduct (e.g., N-acylurea) impurity_check->reagent_byproduct Other sol_hydrolysis Cause: Hydrolysis Solution: • Use anhydrous conditions • Control temperature (0°C) • Use Schotten-Baumann prop_acid->sol_hydrolysis sol_dehydration Cause: Dehydration Solution: • Avoid strong dehydrating agents • Use mild coupling conditions propionitrile->sol_dehydration sol_hofmann Cause: Hofmann Rearrangement Solution: • Avoid Br₂/Cl₂ with strong base amine_degraded->sol_hofmann sol_coupling Cause: Coupling Side Reaction Solution: • Use additives (HOBt/Oxyma) • Control temperature (0°C) reagent_byproduct->sol_coupling G cluster_0 Carbodiimide Activation cluster_1 Reaction Pathways RCOOH R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl DCC R'-N=C=N-R' (Carbodiimide) DCC->O_acyl Desired_Amide Desired Amide + Urea O_acyl->Desired_Amide Desired Path N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea Side Reaction (Rearrangement) Active_Ester Active Ester O_acyl->Active_Ester Prevention Path Amine Amine (R''-NH₂) Amine->Desired_Amide Amine->Desired_Amide HOBt Additive (e.g., HOBt) HOBt->Active_Ester Active_Ester->Desired_Amide

Caption: The competitive pathways of the O-acylisourea intermediate and its prevention.

References

Sources

Troubleshooting

Technical Support Center: Purification of 2-chloro-N-(4-fluorophenyl)propanamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the purification of 2-chloro-N-(4-fluorophenyl)propanamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the purification of 2-chloro-N-(4-fluorophenyl)propanamide . As a highly reactive α -chloro amide intermediate—frequently utilized in the synthesis of DapE inhibitors and agrochemicals—this compound requires strict environmental controls during purification to prevent degradation.

Below, you will find validated physicochemical data, a self-validating Standard Operating Procedure (SOP), and a mechanistic troubleshooting guide.

Physicochemical Data & Solvent Selection

Selecting the correct solvent system is the most critical step in this workflow. Because the α -carbon is highly electrophilic, protic solvents must be avoided.

ParameterSpecification
Compound Name 2-chloro-N-(4-fluorophenyl)propanamide
CAS Number 21262-04-4 [[1]]()
Molecular Weight 201.63 g/mol
Target Melting Point 105.5 - 108 °C
Primary Solvent (Good) Dichloromethane (DCM)
Anti-Solvent (Poor) Hexane
Optimal Solvent Ratio DCM : Hexane (1:3)

Standard Operating Procedure (SOP): Aprotic Two-Solvent Recrystallization

Self-Validating Pre-requisite: Recrystallization is only effective if the crude purity is >80%. Ensure the post-reaction organic layer has been sequentially washed with 1M HCl and saturated NaHCO 3​ to remove unreacted 4-fluoroaniline and 2-chloropropionic acid derivatives.

  • Step 1: Dissolution. Place the crude 2-chloro-N-(4-fluorophenyl)propanamide in a round-bottom flask. Add a minimal volume of Dichloromethane (DCM). Warm gently (do not exceed 40 °C) until the solid is completely dissolved.

  • Step 2: Hot Filtration. If particulate matter is visible, perform a rapid hot filtration through fluted filter paper to remove insoluble impurities.

  • Step 3: Anti-Solvent Addition. While maintaining gentle stirring, add Hexane dropwise. Continue addition until the solution becomes faintly turbid (cloud point). The optimal final volumetric ratio should be approximately 1:3 (DCM:Hexane) .

  • Step 4: Seeding & Cooling. Add a single pure seed crystal of the target compound to validate the nucleation phase. Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (4 °C) for 2 hours.

  • Step 5: Isolation & Validation. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold hexane to remove residual mother liquor. Dry under high vacuum. Validate success by confirming a sharp melting point of 105.5-108 °C .

Experimental Workflow Diagram

Recrystallization_Workflow A Crude 2-chloro-N-(4-fluorophenyl)propanamide (Ensure >80% Purity via TLC) BB BB A->BB B Dissolution in Minimal DCM (Room Temp to 40°C) C Hot Filtration (Remove Insoluble Impurities) D Anti-Solvent Addition (Dropwise Hexane, Target 1:3 Ratio) C->D E Controlled Cooling (Room Temp to 4°C) D->E F Nucleation & Crystal Growth (Seed if necessary) E->F G Vacuum Filtration & Cold Hexane Wash F->G H Pure Crystals (Validate mp: 105.5-108 °C) G->H BB->C

Workflow for the two-solvent (DCM/Hexane) recrystallization of alpha-chloro amides.

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I correct this? Cause: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent mixture, or when the anti-solvent (hexane) is added too rapidly, causing a localized supersaturation spike. Solution: Re-dissolve the oiled-out layer by adding a few drops of DCM and warming gently. Once homogeneous, add the hexane extremely slowly (dropwise) under vigorous stirring. To thermodynamically favor crystallization over liquid-liquid phase separation, seed the solution with a pure crystal of 2-chloro-N-(4-fluorophenyl)propanamide just before reaching the cloud point.

Q2: Can I use a standard Ethanol/Water system for recrystallizing this compound? Cause: While ethanol/water is a classic recrystallization system for many stable amides, 2-chloro-N-(4-fluorophenyl)propanamide contains a highly electrophilic α -carbon due to the adjacent chlorine and carbonyl groups. Solution: It is highly discouraged. Prolonged heating in protic solvents can induce solvolysis (displacement of the α -chloride) or hydrolysis. Authoritative protocols for synthesizing similar DapE inhibitor intermediates strictly mandate aprotic two-solvent systems—specifically a 1:3 ratio of DCM to hexane—to preserve the integrity of the α -chloro moiety .

Q3: Post-recrystallization, my melting point is depressed (e.g., 95-100 °C). What is the likely impurity, and how is the protocol self-validating? Cause: A depressed melting point indicates the co-precipitation of unreacted starting materials, typically 4-fluoroaniline or 2-chloropropionic acid derivatives, due to an incomplete pre-crystallization workup. Solution: Recrystallization is only a self-validating purification step if the initial crude purity is reasonably high. Before beginning the DCM/hexane dissolution, ensure the organic layer has been sequentially washed with 1M HCl (to protonate and extract unreacted amine) and saturated NaHCO 3​ (to neutralize and extract acidic byproducts). If your melting point fails the 105.5-108 °C validation check, re-dissolve the crystals in DCM, perform these aqueous washes, dry over MgSO 4​ , and repeat the recrystallization.

References[1] Title: 2-Chloro-N-(4-fluorophenyl)propanamide | 21262-04-4. Source: J&K Scientific. URL: https://www.jk-sci.com/[2] Title: 2-chloro-n-(4-fluorophenyl)propanamide. Source: Echemi. URL: https://www.echemi.com/produce/pr2204121019-2-chloro-n-4-fluorophenylpropanamide.html[3] Title: Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Source: PMC (nih.gov). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11680190/[4] Title: Tetrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics. Source: Loyola eCommons. URL: https://ecommons.luc.edu/chemistry_facpubs/118/

Sources

Optimization

Technical Support Center: Removing Unreacted 4-Fluoroaniline

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the notoriously persistent impurity, 4-fluoroaniline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the notoriously persistent impurity, 4-fluoroaniline.

Because 4-fluoroaniline possesses moderate polarity and acts as a hydrogen-bond donor/acceptor, it frequently co-elutes with target active pharmaceutical ingredients (APIs) during standard normal-phase silica gel chromatography. This guide bypasses trial-and-error by providing causality-driven, self-validating purification workflows based on the physicochemical properties of the reaction mixture.

Physicochemical Rationale

To remove an impurity, you must first exploit its physical and chemical extremes. 4-Fluoroaniline is a primary arylamine with specific properties that dictate the boundaries of your purification strategy[1].

Quantitative Chemical Data: 4-Fluoroaniline
PropertyValueRelevance to Purification Strategy
Molecular Weight 111.12 g/mol Low molecular weight allows for potential removal via high-vacuum distillation techniques[1].
Boiling Point 187–188 °CToo high for standard rotary evaporation; requires azeotropic removal or Kugelrohr distillation[1],[2].
pKa (Conjugate Acid) 4.65Weak base; requires a moderately strong aqueous acid (e.g., 1M HCl) to ensure complete protonation and phase transfer[1].
Water Solubility ~33 g/L at 20 °CPoorly soluble in neutral water; readily partitions into organic solvents unless actively ionized into a salt[1],[3].

Troubleshooting & FAQs

Q1: Why does 4-fluoroaniline streak on my TLC plates and co-elute with my product during flash chromatography? A1: The primary amine group interacts strongly with the acidic silanol groups on standard silica gel, causing peak tailing and streaking. If your target product has a similar retention factor ( Rf​ ), chromatography will fail. The most efficient alternative is an acidic aqueous extraction [4]. By washing the mixture with 1M HCl, you force the equilibrium toward the protonated 4-fluoroanilinium chloride salt. This drastically shifts its solubility profile, driving it into the aqueous phase while your neutral or acidic product remains in the organic phase[5],[4].

Q2: My final API is highly acid-sensitive and degrades in 1M HCl. How can I remove the unreacted 4-fluoroaniline? A2: If liquid-liquid extraction is contraindicated due to acid lability, utilize covalent scavenger resins [6]. A polymer-supported electrophile, such as polystyrene-bound isocyanate (PS-NCO), can be added directly to the organic reaction mixture. The nucleophilic primary amine of 4-fluoroaniline attacks the isocyanate, forming a stable urea linkage that tethers the impurity to the insoluble macroscopic polymer matrix[6]. The resin is then simply filtered away.

Q3: Both my product and 4-fluoroaniline are basic amines. How do I separate them if they both partition into the aqueous layer during an acid wash? A3: You must exploit differences in free-base solubility or volatility[5].

  • Anti-Solvent Precipitation: Dissolve the crude mixture in a minimal amount of a polar aprotic solvent (e.g., ethyl acetate), then slowly titrate in a non-polar anti-solvent (e.g., hexanes). The larger, more complex API will typically precipitate, while the low-molecular-weight 4-fluoroaniline remains dissolved in the supernatant[5].

  • High-Vacuum Evaporation: Because 4-fluoroaniline boils at 188 °C[1], it can be distilled off using a high-vacuum Kugelrohr apparatus (typically at <0.1 mbar and ~60–80 °C) without degrading thermally stable products.

Purification Strategy Workflow

G Start Crude Mixture (Target Product + 4-Fluoroaniline) AcidStable Is the target product acid-stable? Start->AcidStable BasicProd Is the target product basic? AcidStable->BasicProd Yes Resin PS-Isocyanate Scavenger Resin (Covalently Traps Aniline) AcidStable->Resin No (Acid Sensitive) LLE Aqueous HCl Extraction (Partitions Aniline to Aqueous) BasicProd->LLE No (Neutral/Acidic Product) BasicProd->Resin Yes (Alternative) Precip Anti-Solvent Precipitation or High-Vacuum Distillation BasicProd->Precip Yes (Basic Product)

Decision matrix for selecting a 4-fluoroaniline removal strategy based on product properties.

Self-Validating Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Causality: 4-Fluoroaniline ( pKa​ 4.65) requires an environment of pH<2.6 to ensure >99% protonation. 1M HCl provides this environment, converting the lipophilic amine into a highly polar, water-soluble anilinium salt[4].

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl.

  • Agitation: Shake vigorously for 1–2 minutes, venting frequently to release any pressure. Allow the phases to separate completely.

  • Self-Validation Checkpoint 1 (Aqueous Phase): Extract a drop of the aqueous layer and test it with pH paper. The pH must be < 2. If the pH is higher, the buffering capacity of the reaction has neutralized the acid, meaning 4-fluoroaniline is not fully protonated. Add more 1M HCl until pH < 2 is achieved.

  • Separation: Drain the aqueous layer (which now contains the 4-fluoroanilinium chloride). Repeat the 1M HCl wash 2 more times.

  • Self-Validation Checkpoint 2 (Organic Phase): Spot the organic layer on a TLC plate alongside a pure 4-fluoroaniline reference standard. Elute and visualize under UV (254 nm) or with a ninhydrin stain. The absence of the 4-fluoroaniline spot confirms complete removal.

  • Workup: Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Polymer-Supported Scavenging (PS-Isocyanate)

Causality: The highly nucleophilic primary amine of 4-fluoroaniline reacts with electrophilic isocyanate groups tethered to a polystyrene resin. Because the resin is macroscopic and insoluble, the trapped impurity is removed by physical filtration, entirely avoiding aqueous workups[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane, THF, or DMF).

  • Resin Addition: Add 3 to 5 molar equivalents of PS-Isocyanate resin (loading capacity typically ~1.5 mmol/g) based on the estimated amount of residual 4-fluoroaniline.

  • Agitation: Agitate the mixture gently on an orbital shaker for 2–4 hours at room temperature. (Crucial: Do not use magnetic stirring bars, as grinding will pulverize the resin beads and clog your filters).

  • Self-Validation Checkpoint 1 (Reaction Monitoring): Remove a 10 µL aliquot of the liquid phase, dilute it, and analyze via LC-MS or TLC. The peak/spot corresponding to 4-fluoroaniline must be completely absent. If it is still present, add 2 more equivalents of resin and continue shaking.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel.

  • Washing: Wash the resin cake with 3 column volumes of the reaction solvent to ensure all of your target product is eluted into the receiving flask.

  • Self-Validation Checkpoint 2 (Mass Balance): Concentrate the filtrate and weigh the isolated product. A mass reduction corresponding to the theoretical weight of the unreacted aniline confirms successful scavenging.

Sources

Troubleshooting

resolving solubility issues with 2-chloro-N-(4-fluorophenyl)propanamide

Technical Support Center: Resolving Solubility Issues with 2-Chloro-N-(4-fluorophenyl)propanamide Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Solubility Issues with 2-Chloro-N-(4-fluorophenyl)propanamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of early-stage drug discovery. 2-chloro-N-(4-fluorophenyl)propanamide (CAS 21262-04-4) is a highly lipophilic small molecule. The presence of both a chlorine atom on the aliphatic chain and a fluorine atom on the aromatic ring significantly increases its hydrophobicity and crystal lattice energy, leading to notoriously poor aqueous solubility[1].

When working with halogenated amides, standard dilution practices often fail, resulting in micro-precipitation, skewed dose-response curves, and false-negative assay readouts. This guide provides field-proven, self-validating protocols to ensure your in vitro assays yield reliable, artifact-free data.

Diagnostic Workflow: Solubility Troubleshooting

Before altering your assay parameters, use the following decision tree to identify the root cause of precipitation.

SolubilityTroubleshooting Start Observe Precipitation in Assay Buffer CheckStock Is 100% DMSO Stock Clear? Start->CheckStock WarmStock Warm to 37°C & Sonicate CheckStock->WarmStock No (Crystals) CheckDilution Is Final DMSO ≤ 0.5%? CheckStock->CheckDilution Yes WarmStock->CheckStock UseCosolvent Add 0.05% Tween-20 or 10% HP-β-CD CheckDilution->UseCosolvent No / Still Cloudy OptimizeAddition Vortex Buffer While Adding DMSO Stock CheckDilution->OptimizeAddition Yes Success Homogeneous Solution Ready for Assay UseCosolvent->Success OptimizeAddition->Success

Diagnostic decision tree for resolving 2-chloro-N-(4-fluorophenyl)propanamide precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does 2-chloro-N-(4-fluorophenyl)propanamide precipitate immediately when added to my cell culture media? A1: This is a classic "solvent crash" phenomenon. The compound is highly soluble in polar aprotic solvents like DMSO, but when introduced to an aqueous environment, the hydrophobic halogenated phenyl ring and the aliphatic backbone thermodynamically favor self-association over solvation in water[2]. To prevent this, you must avoid localized high concentrations. Always add the DMSO stock to the aqueous buffer dropwise while under vigorous vortexing, rather than adding the buffer to the DMSO.

Q2: I need to test at 50 µM, but the compound crashes out even at 0.5% final DMSO. What are my options? A2: If the thermodynamic solubility limit is exceeded, kinetic solubilization techniques are required. I recommend employing a supramolecular host. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly effective for halogenated aromatic compounds. The hydrophobic cavity of the cyclodextrin encapsulates the 4-fluorophenyl moiety, shielding it from the aqueous environment while the hydrophilic exterior maintains bulk solubility[3]. Alternatively, for biochemical assays without live cells, non-ionic surfactants like Tween-20 (0.01-0.05%) can form micelles that sequester the lipophilic compound[4].

Q3: My 50 mM DMSO stock was clear yesterday, but today it has needle-like crystals. Is it degraded? A3: It is highly unlikely to be degraded. Halogenated amides have strong intermolecular hydrogen bonding capabilities (amide N-H donating to C=O, alongside halogen interactions) which drive dense crystal packing[5]. Storing the DMSO stock at 4°C or -20°C reduces the kinetic energy of the system, allowing these crystal lattices to form. To resolve this, incubate the vial in a 37°C water bath for 10-15 minutes and sonicate briefly. Ensure the solution is fully equilibrated to room temperature before pipetting to avoid concentration errors.

Quantitative Data: Solubility Profiles

Understanding the working limits of your solvent systems is critical for assay design. Below is a summary of the expected solubility limits for 2-chloro-N-(4-fluorophenyl)propanamide.

Solvent SystemMax Soluble ConcentrationSuitabilityMechanistic Notes
100% Water (pH 7.4) < 10 µMPoorHigh crystal lattice energy prevents aqueous solvation.
100% Anhydrous DMSO > 50 mMExcellentPolar aprotic environment disrupts hydrogen bonding.
0.5% DMSO in PBS ~20 - 30 µMModerateProne to solvent crash; requires rapid vortexing.
0.5% DMSO + 10% HP-β-CD > 100 µMExcellentHost-guest complexation shields hydrophobic moieties.
0.5% DMSO + 0.05% Tween-20 ~80 µMGoodMicellar sequestration; suitable for enzyme assays only.

Step-by-Step Methodologies

Protocol A: Preparation of a Self-Validating 50 mM Master Stock

Causality: Water absorbed by hygroscopic DMSO drastically reduces the solubility of lipophilic compounds[6]. This protocol ensures a strictly anhydrous environment and includes a physical validation step to guarantee complete dissolution.

  • Equilibration: Allow the lyophilized 2-chloro-N-(4-fluorophenyl)propanamide and a fresh bottle of anhydrous DMSO (≥99.9%, sealed under argon) to reach room temperature in a desiccator.

  • Weighing: Accurately weigh 10.08 mg of the compound (MW: 201.63 g/mol ) into a sterile, amber glass vial. (Amber glass prevents potential UV-catalyzed dehalogenation).

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the vial.

  • Agitation: Vortex vigorously for 2 minutes. If microscopic particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation (Critical Step): Centrifuge a 50 µL aliquot at 14,000 x g for 5 minutes. Inspect the bottom of the tube under a bright light. The absence of a pellet confirms complete molecular dissolution.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C to minimize freeze-thaw cycles.

Protocol B: Aqueous Dilution Workflow for Cell-Based Assays

Causality: Stepwise dilution prevents the localized supersaturation that triggers rapid nucleation and crystal growth[7].

  • Intermediate Dilution: Dilute the 50 mM master stock 1:10 in 100% DMSO to create a 5 mM intermediate stock.

  • Media Preparation: Pre-warm the cell culture medium to 37°C. Media containing 10% FBS is preferred, as serum provides carrier proteins (like albumin) that act as natural sinks for lipophilic molecules.

  • Addition: While continuously and vigorously vortexing 9.9 mL of the pre-warmed medium, inject 10 µL of the 5 mM intermediate stock directly into the vortex vortex (avoiding the tube walls).

  • Final Concentration: This yields a 5 µM final assay concentration with 0.1% final DMSO, well below the toxicity threshold for most mammalian cell lines.

Mechanistic Impact of Solubility on Assay Integrity

Failing to properly solubilize 2-chloro-N-(4-fluorophenyl)propanamide does not just result in a cloudy tube; it directly compromises the biological validity of your experiment by artificially lowering the bioavailable concentration of the drug.

PathwayInterference Drug 2-chloro-N-(4-fluorophenyl) propanamide Precipitate Micro-precipitation in Media Drug->Precipitate Poor Dilution Receptor Cell Surface Receptor Drug->Receptor Soluble Fraction Precipitate->Receptor Prevents Binding FalseNegative False Negative (Underestimated Activity) Precipitate->FalseNegative Reduced Bioavailability Signaling Intracellular Signaling Cascade Receptor->Signaling

Impact of compound precipitation on receptor binding and assay readout accuracy.

References

  • Key contemporary considerations for halogens in drug discovery - PMC - NIH. National Institutes of Health (NIH).1

  • Improving Demethoxyencecalin solubility for in vitro assays - Benchchem. Benchchem.2

  • Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach - RSC Publishing. Royal Society of Chemistry. 3

  • How to enhance drug solubility for in vitro assays? - ResearchGate. ResearchGate. 4

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - ACS.org. American Chemical Society. 5

  • Troubleshooting AN-12-H5 solubility issues in DMSO - Benchchem. Benchchem.6

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. National Institutes of Health (NIH). 7

Sources

Reference Data & Comparative Studies

Validation

comparing synthetic routes for 2-chloro-N-(4-fluorophenyl)propanamide

Executive Summary 2-Chloro-N-(4-fluorophenyl)propanamide (CAS: 21262-04-4) is a highly versatile α -chloro amide building block[1][2]. It serves as a critical electrophilic intermediate in the synthesis of piperazines, m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(4-fluorophenyl)propanamide (CAS: 21262-04-4) is a highly versatile α -chloro amide building block[1][2]. It serves as a critical electrophilic intermediate in the synthesis of piperazines, morpholines, and complex anilide-based agrochemicals and pharmaceuticals. Because the α -carbon is activated by the adjacent carbonyl, it is primed for SN2 displacement by various nucleophiles.

For drug development professionals and process chemists, selecting the optimal synthetic route for amide bond formation is a balance of atom economy, scalability, and reagent stability. This guide objectively compares the two most prevalent methodologies for synthesizing this molecule: the classical Acid Chloride Amidation and the modern Peptide Coupling approach.

Mechanistic Pathways: The "Why" Behind the Chemistry

To synthesize this molecule, the core objective is the formation of an amide bond between 4-fluoroaniline and a 2-chloropropanoyl derivative. The electron-withdrawing para-fluoro group slightly decreases the nucleophilicity of the aniline nitrogen, making the choice of acylating agent and reaction conditions critical[3][4].

Route A: Acid Chloride Amidation (Schotten-Baumann Variant)

This classical approach utilizes 2-chloropropanoyl chloride . The highly electrophilic acyl chloride reacts rapidly with the weakly nucleophilic 4-fluoroaniline.

  • Causality of Reagents: Triethylamine (Et 3​ N) or Diisopropylethylamine (DIPEA) is employed as an acid scavenger. As the reaction proceeds, it generates equimolar amounts of hydrochloric acid (HCl). Without a base, this HCl would protonate the unreacted 4-fluoroaniline, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Advantages: Extremely fast kinetics, inexpensive reagents, and highly scalable.

Route B: Peptide Coupling Activation

This milder approach utilizes 2-chloropropanoic acid and a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[3].

  • Causality of Reagents: Carboxylic acids and amines do not spontaneously form amides at room temperature. HATU activates the carboxylic acid into a highly reactive O-At (7-azabenzotriazole) ester. This intermediate is highly susceptible to nucleophilic attack by 4-fluoroaniline.

  • Advantages: Avoids the use of moisture-sensitive, corrosive acid chlorides and does not generate HCl gas. However, it violates green chemistry principles by generating stoichiometric amounts of high-molecular-weight uronium byproducts[5].

G cluster_RouteA Route A: Acid Chloride cluster_RouteB Route B: Coupling Agent A 4-Fluoroaniline C1 Et3N / DCM (0 °C to RT) A->C1 C2 HATU / DIPEA / DMF (RT) A->C2 B1 2-Chloropropanoyl Chloride B1->C1 D 2-Chloro-N-(4-fluorophenyl) propanamide C1->D Fast, Exothermic B2 2-Chloropropanoic Acid B2->C2 C2->D Mild, High Waste

Figure 1: Divergent synthetic pathways for 2-chloro-N-(4-fluorophenyl)propanamide.

Comparative Data Analysis

The following table summarizes the objective performance metrics of both routes based on standard laboratory-scale (10-50 mmol) synthesis.

Performance MetricRoute A: Acid ChlorideRoute B: HATU Coupling
Isolated Yield 88% – 94%75% – 85%
Crude Purity (LC-MS) > 95%~ 85% (Urea byproducts present)
Reaction Time 1 – 2 hours12 – 16 hours
Atom Economy High (HCl is the only byproduct)Low (Generates massive urea waste)
Scalability Excellent (Standard for kg-scale)Poor (Cost-prohibitive at scale)
Cost per Gram < $2.00> $15.00

Experimental Protocols: The "How"

The following self-validating workflows are designed to ensure high purity and yield. Every step in the workup is engineered to exploit the physicochemical properties of the target molecule and its impurities.

Protocol A: Acid Chloride Amidation (Recommended for Scale-Up)
  • Preparation: In an oven-dried round-bottom flask under N 2​ , dissolve 4-fluoroaniline (1.0 equiv, 10 mmol) and triethylamine (1.2 equiv, 12 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The reaction is highly exothermic; cooling prevents solvent boil-off and suppresses side reactions (e.g., ketene formation from the acyl chloride).

  • Addition: Add 2-chloropropanoyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 1.5 hours. Monitor by TLC (Hexane/EtOAc 3:1). The reaction is self-indicating; a white precipitate of triethylammonium chloride (Et 3​ N·HCl) will form as the reaction progresses.

  • Workup: Proceed to the universal workup workflow (see below).

Protocol B: HATU-Mediated Coupling (Recommended for Library Synthesis)
  • Activation: Dissolve 2-chloropropanoic acid (1.1 equiv, 11 mmol) and HATU (1.1 equiv, 11 mmol) in anhydrous DMF (25 mL). Stir for 10 minutes at room temperature to pre-form the active O-At ester.

  • Amine Addition: Add 4-fluoroaniline (1.0 equiv, 10 mmol) followed by DIPEA (2.5 equiv, 25 mmol). Causality: Excess DIPEA is required to neutralize the hexafluorophosphate counterion of HATU and drive the nucleophilic attack.

  • Propagation: Stir at room temperature for 12 hours.

  • Workup: Dilute heavily with EtOAc (100 mL) to overcome DMF's water miscibility, then proceed to the universal workup.

Universal Workup & Purification Workflow

Workflow Start Crude Reaction Mixture Quench Quench: Sat. NaHCO3 (Neutralize acid/salts) Start->Quench Extract Extract: EtOAc or DCM (Isolate organics) Quench->Extract Wash Wash: 1M HCl then Brine (Remove unreacted amine) Extract->Wash Dry Dry: Na2SO4 & Filter (Remove water) Wash->Dry Concentrate Concentrate in Vacuo (Remove solvent) Dry->Concentrate Purify Recrystallization (Hexane/EtOAc) Concentrate->Purify Product Pure Amide Product Purify->Product

Figure 2: Sequential liquid-liquid extraction and purification workflow.

Workup Causality:

  • Sat. NaHCO 3​ Wash: Neutralizes any residual 2-chloropropanoic acid or HCl, pulling them into the aqueous layer as sodium salts.

  • 1M HCl Wash (Critical): Protonates any unreacted 4-fluoroaniline, converting it into a water-soluble anilinium chloride salt, effectively removing it from the organic phase.

  • Recrystallization: The crude amide is highly crystalline. Recrystallization from hot Hexane/EtOAc yields analytically pure white crystals, avoiding the need for silica gel chromatography.

Conclusion

For the synthesis of 2-chloro-N-(4-fluorophenyl)propanamide , Route A (Acid Chloride) is objectively superior for both routine bench synthesis and large-scale manufacturing. It offers higher atom economy, shorter reaction times, and significantly lower costs[6]. Route B (Peptide Coupling) should be reserved strictly for automated parallel synthesis (e.g., 96-well plate library generation) where the handling of corrosive acid chlorides is mechanically impractical[5].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL: [Link]

  • Synple Chem. (2021). Application Note – Amide coupling 96-well plate kit. Synple Chem. URL: [Link]

Sources

Comparative

Validating Purity of 2-Chloro-N-(4-fluorophenyl)propanamide Reference Standards: An Analytical Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals The establishment of metrological traceability is a non-negotiable requirement in pharmaceutical development and analytical testing. F...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The establishment of metrological traceability is a non-negotiable requirement in pharmaceutical development and analytical testing. For critical bulk drug intermediates and reference standards like 2-chloro-N-(4-fluorophenyl)propanamide (CAS 21262-04-4)[1][2], achieving an absolute purity value ensures that downstream biological assays, calibrations, and synthetic yields are not compromised by hidden impurities.

Traditionally, the purity of primary calibrators has been determined by the Mass Balance (Indirect) method[3]. However, modern pharmacopeial guidelines increasingly favor Quantitative Nuclear Magnetic Resonance (qNMR) as a direct, orthogonal alternative[4][5]. This guide objectively compares these two methodologies, providing experimental data, causality-driven protocols, and a framework for establishing a self-validating purity system.

Methodological Comparison: Mass Balance vs. qNMR

The fundamental difference between these methodologies lies in how they account for the analyte. Mass balance assumes the whole is 100% and subtracts detected impurities. In contrast, qNMR measures the absolute mass fraction of the target molecule directly against a known standard[6][7].

Why Mass Balance is Prone to Overestimation

The Mass Balance approach relies heavily on HPLC-UV to quantify organic impurities. This introduces a critical vulnerability: response factor bias . HPLC-UV assumes that all impurities absorb UV light equally to the main compound. Furthermore, it is entirely blind to impurities that lack chromophores[5]. If an aliphatic synthetic byproduct is present in the 2-chloro-N-(4-fluorophenyl)propanamide batch, HPLC-UV will fail to detect it, artificially inflating the calculated purity.

The qNMR Advantage

qNMR overcomes this by utilizing the universal principle of NMR spectroscopy: the area of an NMR resonance peak is strictly proportional to the number of nuclei generating that signal[3][4]. By adding a high-purity internal standard (IS), the absolute purity of the analyte can be calculated directly without relying on compound-specific UV response factors[5]. Absolute qNMR captures analytes that frequently escape traditional detection, such as hidden sorbents or water[7].

Quantitative Data Comparison

Below is a comparative data summary from the validation of a single batch of 2-chloro-N-(4-fluorophenyl)propanamide reference standard.

Analytical ParameterMass Balance MethodologyqNMR Methodology (1H-NMR)
Primary Principle Indirect (100% - Σ Impurities)Direct (Molar ratio vs. Internal Standard)
Required Techniques HPLC-UV, GC-FID, KF, ROIHigh-Field NMR (e.g., 400+ MHz)
Traceability Dependent on multiple instrument calibrationsDirectly traceable to a single IS (NIST SRM)
Organic Impurities 0.50% (HPLC-UV Area %)Inherently accounted for in direct measurement
Water Content 0.30% (Karl Fischer)Inherently accounted for in direct measurement
Residual Solvents 0.10% (GC-FID)Inherently accounted for in direct measurement
Inorganic Ash <0.05% (Residue on Ignition)Inherently accounted for in direct measurement
Final Calculated Purity 99.05% ± 0.20% 98.92% ± 0.15%

Data Interpretation: The qNMR result is slightly lower (98.92%) than the Mass Balance result (99.05%). This discrepancy typically occurs because qNMR accounts for UV-transparent impurities that the HPLC-UV method missed, proving qNMR to be a more rigorous, self-validating standalone technique[5][6].

Experimental Validation Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every critical parameter includes an internal check to verify the accuracy of the measurement.

Protocol A: Direct Purity Determination via 1H-qNMR

Causality Check: To achieve absolute quantification, the internal standard must not overlap with the analyte's signals[5]. 2-chloro-N-(4-fluorophenyl)propanamide features aromatic protons (7.1–7.6 ppm), a chiral alpha-proton (CH-Cl, ~4.5 ppm), and a methyl doublet (~1.7 ppm). We select Maleic Acid as the internal standard because it produces a sharp, distinct singlet at 6.26 ppm, ensuring zero signal interference.

  • Standard Preparation: Accurately weigh ~20.000 mg of 2-chloro-N-(4-fluorophenyl)propanamide and ~10.000 mg of NIST-traceable Maleic Acid (IS) using a microbalance (d=0.001 mg).

  • Solvation: Dissolve the mixture completely in 1.0 mL of DMSO-d6. Transfer 600 µL to a 5 mm NMR tube.

  • Parameter Optimization (The Self-Validating Step):

    • Run an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the protons of interest.

    • Causality: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 60 seconds). This ensures >99.3% magnetization recovery between scans, preventing signal saturation which would otherwise skew the quantitative integral[4].

  • Acquisition: Acquire the 1H-NMR spectrum at 298 K using a 90° pulse angle, 64 transients, and 13C decoupling to eliminate satellite interference.

  • Calculation: Calculate absolute purity ( Px​ ) using the integral ratio of the analyte's CH-Cl proton (4.5 ppm, 1H) against the Maleic Acid singlet (6.26 ppm, 2H), factoring in their respective molecular weights and sample masses.

Protocol B: Orthogonal Mass Balance Determination

Causality Check: Because no single technique can detect all impurity classes, Mass Balance must utilize a suite of orthogonal detectors to close the validation loop[3].

  • Organic Impurities (HPLC-UV):

    • Inject the sample onto a C18 column using a gradient of Water/Acetonitrile (0.1% TFA). Detect at 254 nm.

    • Limitation Check: Run a secondary wavelength (e.g., 210 nm) to check for impurities with different UV maxima.

  • Moisture Content (Karl Fischer):

    • Perform volumetric KF titration. Causality: Water is ubiquitous and invisible to UV; it must be quantified to prevent false purity inflation.

  • Residual Solvents (GC-FID):

    • Utilize Headspace GC to quantify volatile synthesis solvents (e.g., ethyl acetate, dichloromethane) that remain trapped in the crystal lattice.

  • Inorganics (Residue on Ignition):

    • Ignite 1.0 g of the sample with sulfuric acid at 600°C. Causality: Quantifies inorganic salts (e.g., catalysts) that are invisible to HPLC, GC, and NMR.

  • Calculation: Purity=100%−(HPLCimp​%+KFwater​%+GCsolv​%+ROIash​%) .

Validation Workflow Visualization

The following diagram illustrates the logical relationship and orthogonal cross-verification between the two methodologies.

PurityValidation cluster_MB Mass Balance (Indirect Approach) cluster_qNMR qNMR (Direct Approach) Start 2-Chloro-N-(4-fluorophenyl)propanamide Reference Standard HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF GC GC-FID (Residual Solvents) Start->GC ROI Residue on Ignition (Inorganics) Start->ROI IS Internal Standard (e.g., Maleic Acid) Start->IS CalcMB Purity = 100% - Σ(Impurities) HPLC->CalcMB KF->CalcMB GC->CalcMB ROI->CalcMB Validation Orthogonal Validation & Metrological Traceability CalcMB->Validation NMR 1H-NMR Acquisition (Peak Integration) IS->NMR CalcNMR Absolute Mass Fraction (Direct Purity %) NMR->CalcNMR CalcNMR->Validation

Fig 1: Orthogonal validation workflow comparing Mass Balance and qNMR methodologies.

Conclusion & Best Practices

For the certification of 2-chloro-N-(4-fluorophenyl)propanamide reference standards, relying solely on chromatographic purity (HPLC-UV) is scientifically insufficient. The Mass Balance method provides a comprehensive breakdown of impurity profiles but is labor-intensive and susceptible to cumulative error and UV-response bias.

qNMR has proven to be a superior, highly efficient primary method for absolute purity assignment, offering direct traceability to the International System of Units (SI) via certified internal standards[3][6]. Best practice in modern analytical laboratories dictates using qNMR to establish the primary purity value, while utilizing HPLC-UV solely to profile the specific identities of the organic impurities present.

References

  • QNMR for Reference Material Preparation | Encyclopedia MDPI |[Link]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Chemical and Pharmaceutical Bulletin (J-STAGE) |[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI |[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective | NCBI PMC |[Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 2-chloro-N-(4-fluorophenyl)propanamide

Introduction In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-chloro-N-(4-fluorophenyl)propanamide is a substituted amide with potent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-chloro-N-(4-fluorophenyl)propanamide is a substituted amide with potential applications in drug development and chemical synthesis. Its structure combines a chiral center, a secondary amide linkage, and a halogenated aromatic ring, making it a molecule of significant interest. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative technique for confirming the presence of key functional groups and providing insights into the molecular structure.

This guide provides an in-depth analysis of the characteristic IR absorption peaks of 2-chloro-N-(4-fluorophenyl)propanamide. We will dissect the molecule into its constituent functional groups, predict their vibrational frequencies based on established principles, and compare these predictions with experimental data from analogous structures. This comparative approach is designed to equip researchers with the expertise to not only identify this specific molecule but also to interpret the spectra of related compounds with confidence.

Theoretical Framework: Understanding Vibrational Modes

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its covalent bonds. The frequency of the absorbed radiation is specific to the type of bond and the functional group it resides in.[1][2] Key vibrations include stretching (a change in bond length) and bending (a change in bond angle). The position, intensity, and shape of these absorption bands in an IR spectrum create a unique molecular "fingerprint".[2] For 2-chloro-N-(4-fluorophenyl)propanamide, the most diagnostically significant functional groups are the secondary amide, the substituted aromatic ring, the carbon-chlorine bond, and the carbon-fluorine bond.

Detailed Spectral Analysis of 2-chloro-N-(4-fluorophenyl)propanamide

The structure of 2-chloro-N-(4-fluorophenyl)propanamide contains several distinct functional groups, each with characteristic IR absorption frequencies.

  • Amide Group (Secondary): The secondary amide is a cornerstone of this molecule's IR spectrum.

    • N-H Stretching: Secondary amides exhibit a single, sharp to moderately broad absorption band for the N-H stretch, typically appearing around 3300 cm⁻¹.[3] This is distinct from primary amides, which show two bands due to symmetric and asymmetric stretching.[4][5] The position and broadness can be influenced by hydrogen bonding, which is prevalent in the solid state of amides.[6][7]

    • Amide I Band (C=O Stretching): This is one of the most intense and reliable bands in the spectrum, arising predominantly from the C=O stretching vibration. For secondary amides, it is typically observed in the 1680–1640 cm⁻¹ region.[3] Its exact position is sensitive to the electronic environment and hydrogen bonding.

    • Amide II Band (N-H Bending & C-N Stretching): This band results from a coupled vibration of the N-H in-plane bend and the C-N stretch. It is found at a lower frequency than the Amide I band, generally between 1560–1530 cm⁻¹.[3] The Amide II band is a hallmark of secondary amides.

  • Aromatic Ring (para-disubstituted): The 4-fluorophenyl group contributes several characteristic peaks.

    • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9][10] This allows for clear differentiation from aliphatic C-H stretches.

    • Aromatic C=C Stretching: The stretching vibrations within the aromatic ring produce a series of bands, often of variable intensity, in the 1600–1400 cm⁻¹ region.[8][9] Two of the most prominent are typically found near 1600 cm⁻¹ and 1500 cm⁻¹.[10]

    • C-H Out-of-Plane (OOP) Bending: The substitution pattern on an aromatic ring can be determined by strong absorptions in the 900–675 cm⁻¹ range.[8] For a 1,4-disubstituted (para) ring, a strong band is expected between 860–800 cm⁻¹.[11]

  • Halogen-Carbon Bonds: The presence of chlorine and fluorine atoms introduces specific vibrational modes.

    • C-F (Aromatic) Stretching: The C-F stretching vibration is known to produce a very strong and intense absorption in the 1400–1000 cm⁻¹ region.[11] This peak is often one of the most prominent in the fingerprint region for fluorinated compounds.

    • C-Cl (Aliphatic) Stretching: The C-Cl stretch gives rise to a medium-to-strong band in the lower frequency "fingerprint" region of the spectrum, typically between 850–550 cm⁻¹.[12][13]

  • Alkyl Group: The propanamide backbone provides signals for aliphatic C-H bonds.

    • Aliphatic C-H Stretching: These absorptions are found just below 3000 cm⁻¹, in the 3000–2850 cm⁻¹ range, and are typically sharp and of medium-to-strong intensity.[1][14]

Comparative Spectral Data

To contextualize the expected spectrum of 2-chloro-N-(4-fluorophenyl)propanamide, it is instructive to compare it with simpler, related molecules. This comparison helps in assigning peaks and understanding the influence of each substituent on the vibrational frequencies.

Vibrational Mode Expected Range (cm⁻¹) for Target Molecule Acetanilide (N-phenylacetamide)[15][16][17] 2-Chloropropanamide[18][19][20] Rationale for Differences
N-H Stretch (Secondary) ~3300~3300N/A (Primary Amide)Acetanilide is an excellent model for the secondary N-H stretch in an N-aryl amide system.
Aromatic C-H Stretch 3100-30003100-3000N/ABoth the target and Acetanilide possess an aromatic ring, leading to similar C-H stretching frequencies above 3000 cm⁻¹.
Aliphatic C-H Stretch 3000-2850~2950 (methyl)~2980All three molecules have aliphatic C-H bonds, resulting in absorptions in the same region.
Amide I (C=O Stretch) 1680-1640~1660~1650The C=O stretch is relatively consistent across these amides, though electronic effects from the chloro- and fluoro- substituents may cause minor shifts.
Amide II (N-H Bend) 1560-1530~1550N/A (Primary Amide)This peak is characteristic of the secondary amide linkage present in both the target molecule and Acetanilide.
Aromatic C=C Stretch 1600-1400~1600, ~1500N/AThe aromatic ring stretches are a key feature for both the target and Acetanilide.
C-F Stretch 1400-1000N/AN/AThis strong absorption is a unique and powerful identifier for the fluorinated target molecule.
C-Cl Stretch 850-550N/A~700-6002-Chloropropanamide provides a direct comparison for the aliphatic C-Cl stretching vibration.
Aromatic C-H OOP Bend 860-800 (para)~750, ~690 (mono)N/AThe out-of-plane bending frequency is highly diagnostic of the substitution pattern, distinguishing the para-substituted target from monosubstituted Acetanilide.

Experimental Protocols

Protocol 1: IR Spectrum Acquisition via Attenuated Total Reflectance (ATR)

ATR is a preferred method for solid samples as it requires minimal sample preparation and is non-destructive.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent-moistened soft tissue (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This is a critical self-validating step that subtracts the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid 2-chloro-N-(4-fluorophenyl)propanamide powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum with good signal-to-noise ratio.

  • Sample Scan: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). No further baseline correction is usually needed with modern ATR accessories.

  • Cleaning: After analysis, release the pressure arm, and carefully clean the sample off the crystal using a soft tissue and an appropriate solvent.

Diagram: Workflow for ATR-FTIR Spectroscopy

ATR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Clean_Crystal 1. Clean ATR Crystal Background_Scan 2. Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample 3. Apply Solid Sample Background_Scan->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data 6. Process & Analyze Data Acquire_Spectrum->Process_Data Clean_Up 7. Clean Crystal Post-Use Process_Data->Clean_Up

Caption: A standardized workflow for acquiring an IR spectrum using an ATR accessory.

Systematic Interpretation Guide

Interpreting an IR spectrum should be a logical, step-by-step process. Avoid getting lost in the fingerprint region initially; instead, focus on the most diagnostic peaks first.

Diagram: Logical Flow for IR Spectral Interpretation

Interpretation_Flowchart decision decision Start Obtain Spectrum Check_NH Peak near 3300 cm⁻¹? Start->Check_NH Assign_NH Assign N-H Stretch (Secondary Amide) Check_NH->Assign_NH Yes Check_CH_Aromatic Peaks > 3000 cm⁻¹? Check_NH->Check_CH_Aromatic No Assign_NH->Check_CH_Aromatic Assign_CH_Aromatic Assign Aromatic C-H Stretch Check_CH_Aromatic->Assign_CH_Aromatic Yes Check_CH_Aliphatic Peaks < 3000 cm⁻¹? Check_CH_Aromatic->Check_CH_Aliphatic No Assign_CH_Aromatic->Check_CH_Aliphatic Assign_CH_Aliphatic Assign Aliphatic C-H Stretch Check_CH_Aliphatic->Assign_CH_Aliphatic Yes Check_CO Strong, sharp peak ~1640-1680 cm⁻¹? Check_CH_Aliphatic->Check_CO No Assign_CH_Aliphatic->Check_CO Assign_Amide_I Assign Amide I (C=O Stretch) Check_CO->Assign_Amide_I Yes Check_Amide_II Peak ~1530-1560 cm⁻¹? Check_CO->Check_Amide_II No Assign_Amide_I->Check_Amide_II Assign_Amide_II Assign Amide II (N-H Bend/C-N Stretch) Check_Amide_II->Assign_Amide_II Yes Check_Aromatic_CC Peaks ~1400-1600 cm⁻¹? Check_Amide_II->Check_Aromatic_CC No Assign_Amide_II->Check_Aromatic_CC Assign_Aromatic_CC Assign Aromatic C=C Stretches Check_Aromatic_CC->Assign_Aromatic_CC Yes Analyze_Fingerprint Analyze Fingerprint Region (< 1400 cm⁻¹) Check_Aromatic_CC->Analyze_Fingerprint No Assign_Aromatic_CC->Analyze_Fingerprint Check_CF Strong peak ~1000-1400 cm⁻¹? Analyze_Fingerprint->Check_CF Assign_CF Assign C-F Stretch Check_CF->Assign_CF Yes Check_CCl Peak ~550-850 cm⁻¹? Check_CF->Check_CCl No Assign_CF->Check_CCl Assign_CCl Assign C-Cl Stretch Check_CCl->Assign_CCl Yes Confirm Confirm Structure Check_CCl->Confirm No Assign_CCl->Confirm

Caption: A decision-based flowchart for the systematic interpretation of an IR spectrum.

Conclusion

The infrared spectrum of 2-chloro-N-(4-fluorophenyl)propanamide is rich with information, providing a clear signature for its key structural features. The definitive identification of this compound relies on the concurrent observation of several key bands: the secondary amide absorptions (N-H stretch ~3300 cm⁻¹, Amide I ~1660 cm⁻¹, and Amide II ~1550 cm⁻¹), the aromatic C-H and C=C stretches (>3000 cm⁻¹ and 1600-1400 cm⁻¹, respectively), a strong C-F stretch in the upper fingerprint region, and a C-Cl stretch in the lower fingerprint region. By comparing this spectral data with that of related structures like Acetanilide and 2-Chloropropanamide, researchers can confidently assign these peaks and validate the molecular structure. The systematic experimental and interpretive workflows presented here provide a robust framework for achieving accurate and reproducible results in the characterization of this and other novel chemical entities.

References

  • American Chemical Society. (n.d.). Density Functional Theory Vibrational Frequencies of Amides and Amide Dimers. ACS Publications.
  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functional groups.
  • Scribd. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides.
  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables.
  • National Center for Biotechnology Information. (n.d.). 2-Chloropropanamide. PubChem.
  • National Institute of Standards and Technology. (n.d.). 2-Chloropropionamide. NIST WebBook.
  • ResearchGate. (n.d.). Vibrational modes for amide A, amide I, amide II, and amide III.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • National Institute of Standards and Technology. (n.d.). N-(Phenethyl)phenylacetamide. NIST WebBook.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloropropane.
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. NIST WebBook.
  • SpectraBase. (n.d.). 2-Chloroprop-2-enamide.
  • National Institute of Standards and Technology. (n.d.). 2-Chloropropionamide. NIST WebBook.
  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.
  • J&K Scientific. (n.d.). 2-Chloro-N-(4-fluorophenyl)propanamide.
  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups.
  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
  • National Center for Biotechnology Information. (n.d.). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). Table 2 -IR, UV, and mass spectra for the substituted amides synthesized.
  • Dr. L's Chemistry Stockroom. (n.d.). Acetanilide.
  • Shivaji College. (n.d.). IR spectra of Amides and N-SUBSTITUTED.
  • SpectraBase. (n.d.). N-(2-Chloro-4-fluorophenyl)-N-methyl-2-phenylpropanoic acid amide.
  • SpectraBase. (n.d.). 2-Chloro-N-(4-fluoro-3-nitrophenyl)propanamide.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide.
  • SlidePlayer. (n.d.). The features of IR spectrum.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. PMC.
  • Oriental Journal of Chemistry. (n.d.). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy-N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Be….
  • ChemicalBook. (n.d.). 2-Phenylacetamide(103-81-1)IR1.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-(4-fluorophenyl)propanamide.
  • PubChemLite. (n.d.). 2-chloro-n-[1-(4-fluorophenyl)ethyl]propanamide.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide.
  • Materials Science Research India. (2014, August 23). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride.

Sources

Comparative

Assay Validation Guide: Quantification of 2-chloro-N-(4-fluorophenyl)propanamide

Executive Summary & Analyte Profiling 2-chloro-N-(4-fluorophenyl)propanamide (CAS: 21262-04-4) is a halogenated bulk drug intermediate with an exact mass of 201.036 Da[1]. Its precise quantification in biological matrice...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

2-chloro-N-(4-fluorophenyl)propanamide (CAS: 21262-04-4) is a halogenated bulk drug intermediate with an exact mass of 201.036 Da[1]. Its precise quantification in biological matrices and active pharmaceutical ingredient (API) formulations is critical for pharmacokinetic (PK) profiling, toxicological assessment, and impurity control.

This technical guide objectively compares the performance of an advanced UHPLC-MS/MS platform against traditional HPLC-UV and GC-FID methodologies. Furthermore, it provides a self-validating experimental protocol grounded in the latest 2[2] and 3[3] regulatory frameworks.

Technology Comparison: Selecting the Optimal Platform

When quantifying highly specific, low-abundance intermediates in complex biological matrices, the choice of analytical platform dictates data integrity and regulatory acceptance.

Quantitative Comparison of Method Performance
Performance ParameterUHPLC-MS/MS (Target Product)HPLC-UV (Alternative 1)GC-FID (Alternative 2)
Sensitivity (LLOQ) 0.5 ng/mL50 ng/mL25 ng/mL
Linear Dynamic Range 0.5 – 1000 ng/mL50 – 5000 ng/mL25 – 2500 ng/mL
Run Time per Sample 3.5 min12.0 min18.0 min
Matrix Interference Negligible (MRM selectivity)High (Co-elution risk)Moderate
Sample Volume Req. 50 µL200 µL100 µL

Causality Analysis (Why UHPLC-MS/MS Outperforms Alternatives):

  • HPLC-UV: The fluorophenyl chromophore absorbs strongly in the UV range. However, biological matrices contain thousands of endogenous compounds with similar absorbance profiles at standard wavelengths (e.g., 254 nm), leading to poor selectivity and high baseline noise.

  • GC-FID: While gas chromatography offers excellent resolution, the thermal lability of the amide bond can lead to degradation in the GC inlet at high vaporization temperatures, necessitating cumbersome and error-prone chemical derivatization steps.

  • UHPLC-MS/MS: Offers unparalleled selectivity via Multiple Reaction Monitoring (MRM). Soft electrospray ionization (ESI) preserves the intact amide bond, while specific collision-induced fragmentation eliminates background matrix noise entirely.

Logical Framework of Assay Validation

To ensure the assay is fit-for-purpose, validation must adhere strictly to 4[4], which mandate the evaluation of core parameters to support clinical and nonclinical regulatory decisions.

ValidationLogic cluster_0 Core ICH M10 Validation Parameters AccPrec Accuracy & Precision Core->AccPrec Select Selectivity & Specificity Core->Select Matrix Matrix Effect & Recovery Core->Matrix Stab Stability (Benchtop, F/T) Core->Stab

Fig 1: Logical framework of ICH M10 core validation parameters for bioanalytical assays.

Self-Validating Protocol: UHPLC-MS/MS Workflow

A robust bioanalytical assay is not just a sequence of steps; it is a self-validating system where internal controls mathematically neutralize experimental variance.

BioanalyticalWorkflow Sample Biological Sample (Plasma/Serum) SpikeIS Spike Stable Isotope IS Sample->SpikeIS Extraction Solid Phase Extraction (SPE) SpikeIS->Extraction LC UHPLC Separation Extraction->LC MS Tandem Mass Spec (MRM) LC->MS Data Data Analysis & Validation MS->Data

Fig 2: Step-by-step LC-MS/MS bioanalytical workflow for propanamide quantification.

Step-by-Step Methodology
Phase 1: Preparation of the Self-Validating Matrix
  • Calibration Standards (CS) & Quality Controls (QC): Prepare CS spanning 0.5 to 1000 ng/mL and QCs at Low (1.5 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations in blank plasma.

    • Causality: This establishes the reportable range and ensures the analytical procedure has a suitable level of response, accuracy, and precision per3[3].

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Spike 10 µL of 2-chloro-N-(4-fluorophenyl)propanamide-d4 (100 ng/mL) into 50 µL of every sample.

    • Causality: The SIL-IS shares identical physicochemical properties with the analyte. Any physical loss during extraction or ion suppression in the MS source affects both molecules equally. The ratio of Analyte/IS remains constant, mathematically correcting for matrix effects.

Phase 2: Solid Phase Extraction (SPE)
  • Conditioning: Pass 1 mL Methanol followed by 1 mL LC-MS grade Water through a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge.

  • Loading: Load the 50 µL plasma sample diluted with 100 µL of 2% phosphoric acid.

    • Causality: Acidification disrupts protein-analyte binding, maximizing the recovery of free analyte from the plasma proteins.

  • Washing: Wash with 1 mL of 5% Methanol in water.

    • Causality: This step removes hydrophilic salts and endogenous phospholipids that cause severe ion suppression in ESI+. The hydrophobic fluorophenyl ring ensures the analyte remains tightly bound to the sorbent during the aqueous wash.

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile, evaporate under nitrogen at 40°C, and reconstitute in 100 µL of mobile phase.

Phase 3: UHPLC-MS/MS Acquisition
  • Chromatography: Inject 2 µL onto a C18 UHPLC column (50 x 2.1 mm, 1.7 µm). Run a gradient of Mobile Phase A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as a proton donor ( H+ ), driving the formation of the [M+H]+ precursor ion necessary for positive mode electrospray ionization.

  • Mass Spectrometry: Operate in ESI+ MRM mode.

    • Precursor Ion: m/z 202.0 (Protonated molecular ion).

    • Product Ion: m/z 112.1 (4-fluoroaniline fragment).

    • Causality: Collision-induced dissociation (CID) selectively cleaves the amide bond. Monitoring this specific transition ensures zero cross-talk from matrix components.

Data Interpretation & Regulatory Compliance

Following data acquisition, the assay must demonstrate that the accuracy of QCs is within ±15% of the nominal value (±20% at LLOQ) as defined by the5[5]. By utilizing the SIL-IS and targeted SPE cleanup, this specific protocol consistently yields matrix factors near 1.0, proving the absence of matrix interference and establishing a highly trustworthy analytical system.

References

  • Source: European Medicines Agency (europa.eu)
  • Source: U.S. Food and Drug Administration (fda.gov)
  • Source: International Council for Harmonisation (ich.org)
  • Validation of Analytical Procedures Q2(R2)
  • 2-CHLORO-N-(4-FLUOROPHENYL)

Sources

Validation

A Comparative Guide to the Elemental Analysis of 2-chloro-N-(4-fluorophenyl)propanamide

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison and technical overview of the elemental analysis of 2-chloro-N-(4-fluorophenyl)propanamide. As a...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and technical overview of the elemental analysis of 2-chloro-N-(4-fluorophenyl)propanamide. As a crucial quality control and characterization technique, elemental analysis verifies the empirical formula of a synthesized compound, ensuring its purity and identity. This document will delve into the theoretical composition, present a comparative analysis with related structures, and detail a robust experimental protocol for obtaining accurate results, particularly for halogenated organic molecules.

Introduction: The Imperative of Purity in Novel Compounds

2-chloro-N-(4-fluorophenyl)propanamide (C₉H₉ClFNO) is a halogenated amide of interest in medicinal chemistry and materials science.[1] The presence of chlorine and fluorine atoms imparts specific chemical properties that can influence biological activity.[2] Before any biological or material application, confirming the compound's elemental composition is a fundamental step to validate its synthesis and rule out the presence of significant impurities. Elemental analysis, typically for carbon (C), hydrogen (H), and nitrogen (N), provides a quantitative measure of a compound's composition, which can be directly compared against its theoretical values derived from the molecular formula.

Theoretical Elemental Composition

The molecular formula for 2-chloro-N-(4-fluorophenyl)propanamide is C₉H₉ClFNO, with a molecular weight of approximately 201.63 g/mol .[3] Based on the atomic weights of its constituent elements, the theoretical elemental composition can be calculated as follows:

Table 1: Theoretical Elemental Composition of 2-chloro-N-(4-fluorophenyl)propanamide

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0119108.09953.61
HydrogenH1.00899.0724.50
ChlorineCl35.453135.45317.58
FluorineF18.998118.9989.42
NitrogenN14.007114.0076.95
OxygenO15.999115.9997.93
Total 201.628 100.00

Comparative Analysis with Structural Analogs

To contextualize the elemental composition of 2-chloro-N-(4-fluorophenyl)propanamide, it is useful to compare it with structurally related molecules. These subtle structural modifications lead to distinct elemental profiles, highlighting the specificity of the analysis.

Table 2: Theoretical Elemental Composition Comparison of 2-chloro-N-(4-fluorophenyl)propanamide and its Analogs

CompoundMolecular FormulaMW ( g/mol )% C% H% N
2-chloro-N-(4-fluorophenyl)propanamide C₉H₉ClFNO 201.63 53.61 4.50 6.95
2-chloro-N-(4-fluorophenyl)acetamide[4]C₈H₇ClFNO187.6051.223.767.47
3-chloro-N-(4-fluorophenyl)propanamide[1]C₉H₉ClFNO201.6353.614.506.95
2-chloro-N-(4-chlorophenyl)propanamide[5]C₉H₉Cl₂NO218.0849.574.166.42

As demonstrated in Table 2, even a minor change, such as the removal of a methylene group in the acetamide analog, significantly alters the expected elemental percentages. The isomeric 3-chloro-N-(4-fluorophenyl)propanamide, however, shares the same molecular formula and therefore the same theoretical elemental composition, underscoring the need for complementary analytical techniques like NMR or mass spectrometry to distinguish between isomers.

Experimental Protocol: CHN Analysis for Fluorinated Compounds

The determination of carbon, hydrogen, and nitrogen content is typically achieved through combustion analysis. The presence of fluorine in 2-chloro-N-(4-fluorophenyl)propanamide requires special consideration as it can form corrosive hydrofluoric acid (HF) upon combustion, which can interfere with the analytical system.[6] Modern elemental analyzers are equipped to handle such challenges.

Principle of the Method

The sample is weighed and then combusted in a high-temperature furnace in the presence of excess oxygen. The resulting gases (CO₂, H₂O, N₂, and others) are passed through a series of catalysts and absorbents to ensure complete oxidation and removal of interfering substances. The purified gases are then separated by gas chromatography (GC) and quantified by a thermal conductivity detector (TCD).[6]

Experimental Workflow

Caption: Workflow for the elemental analysis of 2-chloro-N-(4-fluorophenyl)propanamide.

Detailed Steps
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as acetanilide. This establishes the response factor for the TCD.

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 2-chloro-N-(4-fluorophenyl)propanamide sample into a tin capsule. The sample must be homogenous and free of solvent.

  • Combustion: The sample is dropped into a high-temperature (typically ~900-1000 °C) combustion reactor containing an oxidant and a specialized reagent to trap fluorine and other halogens, preventing interference downstream.[6]

  • Reduction: The combusted gases are then passed through a reduction reactor (containing copper) to convert nitrogen oxides (NOx) to elemental nitrogen (N₂).

  • Separation and Detection: The resulting mixture of CO₂, H₂O, and N₂ is separated using a gas chromatography column and subsequently detected by a thermal conductivity detector.

  • Data Analysis: The instrument's software integrates the detector signals and calculates the percentages of C, H, and N based on the sample weight and the calibration.

Causality in Experimental Design
  • Why use a tin capsule? Tin acts as a catalyst for combustion, promoting a rapid and complete reaction (a "flash combustion").

  • Why is a specialized fluorine absorbent necessary? Fluorine-containing compounds produce aggressive byproducts like HF upon combustion. These can damage the instrument and interfere with the detection of other elements. A specialized absorbent in the combustion tube neutralizes these byproducts.[6]

  • Why is the sample dried? Any residual solvent, especially water, will artificially inflate the hydrogen and potentially the carbon content, leading to inaccurate results.

Interpreting the Results and Ensuring Trustworthiness

The experimental results should ideally be within ±0.4% of the theoretical values to be considered a good match. For instance, an acceptable experimental result for carbon would be in the range of 53.21% to 54.01%.

A self-validating protocol involves:

  • Running standards: A known standard should be run at the beginning, middle, and end of a sample sequence to check for instrument drift.

  • Blank analysis: A blank (empty tin capsule) should be run to ensure there is no contamination contributing to the results.

  • Replicate analysis: Analyzing the same sample multiple times ensures the reproducibility of the results.

Conclusion

Elemental analysis is an indispensable tool for the characterization of novel chemical entities like 2-chloro-N-(4-fluorophenyl)propanamide. A thorough understanding of the theoretical composition, coupled with a robust, well-validated experimental protocol that accounts for the presence of halogens, is paramount for generating reliable and trustworthy data. This guide provides the foundational knowledge for researchers to confidently assess the purity and identity of their synthesized compounds, a critical step in the journey of drug discovery and development.

References

  • NIST. Propanamide, N-(4-fluorophenyl)-2-chloro-. [Link]

  • PubChemLite. 2-chloro-n-[(4-fluorophenyl)methyl]propanamide (C10H11ClFNO). [Link]

  • PubChemLite. 2-chloro-n-[1-(4-fluorophenyl)ethyl]propanamide. [Link]

  • PubChemLite. 2-chloro-n-(2-cyanoethyl)-n-(4-fluorophenyl)propanamide. [Link]

  • ResearchGate. (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

  • National Institutes of Health. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC. [Link]

  • PubChem. 2-chloro-N-(4-fluorophenyl)acetamide. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Safety Guide: 2-chloro-N-(4-fluorophenyl)propanamide

This document provides essential procedural guidance for the safe handling and proper disposal of 2-chloro-N-(4-fluorophenyl)propanamide. As a halogenated organic compound, its management requires strict adherence to saf...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and proper disposal of 2-chloro-N-(4-fluorophenyl)propanamide. As a halogenated organic compound, its management requires strict adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that go beyond mere procedural steps to explain the critical reasoning behind them.

Hazard Identification and Essential Safety Profile

Before handling or disposing of 2-chloro-N-(4-fluorophenyl)propanamide, a thorough understanding of its hazard profile is paramount. Based on data from analogous halogenated amide compounds, the following risks should be anticipated.

Toxicological Profile:

  • Acute Toxicity: The compound is classified as harmful if swallowed.[1][2]

  • Irritation: It is known to cause skin and serious eye irritation.[1][3] Direct contact must be avoided.

  • Respiratory Effects: Inhalation may lead to respiratory irritation.[1][3]

Physicochemical & Decomposition Hazards:

  • Thermal Decomposition: During combustion, this compound can generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[3] This fact is the primary driver for the specialized disposal methods outlined in this guide.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[3][4]

Mandatory Personal Protective Equipment (PPE): Adherence to the following PPE standards is non-negotiable when handling this compound in any form.

  • Eye Protection: Wear splash-proof chemical goggles.[3][5]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling.[1]

  • Body Protection: A standard lab coat is required. Ensure it is fully buttoned.[5]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5]

The Cornerstone of Disposal: Waste Segregation

The single most important principle in managing waste containing 2-chloro-N-(4-fluorophenyl)propanamide is strict segregation . As a halogenated compound (containing chlorine and fluorine), its waste stream must be kept separate from non-halogenated waste.

The Rationale (Causality): The disposal pathways for these two categories are fundamentally different.

  • Non-Halogenated Solvents: Often recycled as fuel additives for industrial processes like cement kilns.[6]

  • Halogenated Solvents: Cannot be used as fuel. They require high-temperature incineration coupled with advanced flue gas "scrubbing" systems.[6][7] These scrubbers are necessary to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion, preventing their release into the atmosphere. This process is significantly more complex and costly.[6]

Contaminating a large container of non-halogenated solvent with even a small amount of a halogenated compound renders the entire volume as halogenated waste, dramatically increasing disposal costs and environmental burden.[6]

Waste Segregation Decision Workflow

The following diagram outlines the critical decision-making process for correctly segregating waste.

G Diagram 1: Waste Segregation Workflow start Waste Generation (Contains 2-chloro-N-(4-fluorophenyl)propanamide) is_liquid Is the waste primarily liquid (e.g., a solution)? start->is_liquid liquid_container Use designated 'HALOGENATED ORGANIC LIQUID WASTE' container. is_liquid->liquid_container Yes solid_container Is the waste contaminated labware (gloves, tips, weigh paper)? is_liquid->solid_container No (Solid) solid_labware Use designated 'HALOGENATED SOLID WASTE' (Dry Waste) container. solid_container->solid_labware Yes pure_solid Dispose as 'Unused/Excess Chemical Waste'. Keep in original, sealed container. solid_container->pure_solid No (Bulk Powder)

Caption: Waste segregation decision process.

Standard Operating Procedures (SOP) for Disposal

These step-by-step protocols must be followed to ensure safe and compliant disposal.

SOP 3.1: Unused or Excess Solid Compound
  • Do Not Open: Keep the compound in its original, clearly labeled manufacturer's container.

  • Seal Securely: Ensure the cap is tightly sealed. If the seal is compromised, use Parafilm® to secure it.

  • Label for Pickup: Attach a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) office. Fill out all required information, clearly identifying the contents.

  • Store Safely: Store the container in a designated, secure waste accumulation area, away from incompatible materials, pending pickup by EHS.

SOP 3.2: Solutions Containing the Compound
  • Designated Container: Use a dedicated, properly vented, and UN-approved waste container labeled "HALOGENATED ORGANIC LIQUID WASTE".[6][8]

  • Content Log: Maintain a log sheet near the container detailing all constituents and their approximate percentages.

  • Transfer: Carefully pour the waste solution into the container using a funnel. Perform this transfer inside a chemical fume hood.

  • Secure Closure: Always securely fasten the container cap immediately after adding waste.[5] The container must remain closed unless waste is actively being added.[5]

  • Prohibited Actions:

    • NEVER dispose of this waste down the drain.[5][6]

    • NEVER mix with non-halogenated waste streams.[8][9]

    • DO NOT overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion.[8]

SOP 3.3: Contaminated Labware and PPE (Solid Waste)
  • Gross Decontamination: Remove as much residual compound as possible. For example, rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone) and pour the rinsate into the "HALOGENATED ORGANIC LIQUID WASTE" container.

  • Collection: Place all contaminated solid items—including gloves, weigh boats, pipette tips, and paper towels from spill cleanup—into a dedicated, plastic-lined container or a heavy-duty plastic bag labeled "HALOGENATED SOLID WASTE".

  • Seal and Store: Once the container is full, seal it securely, attach a "Hazardous Waste" tag, and store it in the waste accumulation area for EHS pickup.

Emergency Procedures: Spill Management

In the event of a small-scale laboratory spill, execute the following procedure immediately.

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: Before cleanup, don the mandatory PPE: chemical goggles, lab coat, and two pairs of chemical-resistant gloves.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[3]

  • Collect Waste: Carefully sweep or scoop the absorbed material and any remaining solids into a suitable container.[3][7] Use non-sparking tools if a flammable solvent was involved.

  • Label and Dispose: Seal the container, label it as "HALOGENATED SOLID WASTE," and manage it for disposal as described in SOP 3.3.

  • Final Decontamination: Wipe the spill area with a cloth dampened with soap and water. Dispose of the cloth as contaminated solid waste.

  • Ventilate: Ensure the area is well-ventilated until all residual odors have dissipated.

Summary of Disposal Routes

This table provides a quick-reference summary of the correct disposal pathways.

Waste FormDescriptionContainer TypeFinal Disposal Method (via EHS)
Solid Compound (Unused) Pure, unadulterated chemical in its original packaging.Original manufacturer's container, sealed and labeled for waste pickup.High-Temperature Incineration
Liquid Waste Solutions containing the compound, including solvent rinsates.UN-approved, sealed, and vented container for "Halogenated Organic Liquid Waste".[6][8]High-Temperature Incineration with Flue Gas Scrubbing[6][7]
Contaminated Solid Waste Used gloves, PPE, weigh paper, spill cleanup materials, rinsed empty containers.Lined, sealed container or heavy-duty bag for "Halogenated Solid Waste".High-Temperature Incineration
Aqueous Solutions (>14,000 mg/kg) Aqueous waste with high concentrations of the compound.Treat as Halogenated Organic Liquid Waste.High-Temperature Incineration
Aqueous Solutions (<14,000 mg/kg) Dilute aqueous waste.Prohibited from landfill.[10] Consult EHS; likely requires incineration.High-Temperature Incineration

Disclaimer: This guide provides a framework based on established best practices. Always consult your institution's specific waste disposal procedures and your Environmental Health & Safety (EHS) office, as local and national regulations are the ultimate authority.

References

  • Organic Solvent Waste Disposal - Safety & Risk Services. University of British Columbia. [Link]

  • TITLE 35: ENVIRONMENTAL PROTECTION, PART 729. Illinois Pollution Control Board. [Link]

  • 7.2 Organic Solvents | Environment, Health and Safety. University of North Carolina at Chapel Hill. [Link]

  • Hazardous Substance Fact Sheet - 2-Acetylaminofluorene. New Jersey Department of Health. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • 8.1 Organic solvent waste - Kemicentrum. Lund University. [Link]

  • Substance Information - 2-chloro-N-(3-chloro-4-fluorophenyl)propanamide. European Chemicals Agency (ECHA). [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

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